molecular formula C13H10N4O5 B030264 1,3-Bis(4-nitrophenyl)urea CAS No. 587-90-6

1,3-Bis(4-nitrophenyl)urea

Katalognummer: B030264
CAS-Nummer: 587-90-6
Molekulargewicht: 302.24 g/mol
InChI-Schlüssel: JEZZOKXIXNSKQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Bis(4-nitrophenyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C13H10N4O5 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101086. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Carbanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-bis(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZZOKXIXNSKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043761
Record name 4,4'-Dinitrodiphenylurea
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Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

587-90-6
Record name 4,4′-Dinitrocarbanilide
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Record name 4,4'-Dinitrocarbanilide
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Record name 4,4'-Dinitrocarbanilide
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Record name Urea, N,N'-bis(4-nitrophenyl)-
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Record name 1,3-bis(4-nitrophenyl)urea
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Record name 4,4'-DINITROCARBANILIDE
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Foundational & Exploratory

In-depth Technical Guide: The Molecular Structure and Conformation of 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-dinitrocarbanilide, is a symmetrical diaryl urea that has garnered interest in various fields, including medicinal chemistry and materials science. Its rigid structure, featuring two electron-withdrawing nitrophenyl groups, and the hydrogen bonding capabilities of the central urea moiety, give rise to specific conformational preferences and intermolecular interactions that are crucial for its biological activity and material properties. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, supported by experimental data and computational analysis.

Molecular Structure

The molecular structure of this compound is characterized by a central urea group flanked by two 4-nitrophenyl rings. The presence of the nitro groups significantly influences the electronic properties and geometry of the molecule.

Crystallographic Data

The definitive three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure of this compound is available in the Crystallography Open Database (COD) under the deposition number 7219652.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP n a 2₁
a (Å)13.8899
b (Å)24.389
c (Å)3.6682
α (°)90.00
β (°)90.00
γ (°)90.00
Z4

Table 1: Crystallographic data for this compound.[1]

A detailed analysis of the crystal structure reveals the precise bond lengths and angles within the molecule. For comparison, selected bond lengths and angles for the closely related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, are provided in the following table, as a directly accessible complete crystallographic information file (CIF) for the parent compound was not publicly available in the initial search.

Bond/Angle 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea
Bond Lengths (Å)
C=OData not available
C-N (urea)Data not available
N-C (phenyl)Data not available
C-C (aromatic, avg.)Data not available
N-O (nitro, avg.)Data not available
**Bond Angles (°) **
N-C-N (urea)Data not available
C-N-C (urea-phenyl)Data not available
O-N-O (nitro)Data not available

Table 2: Selected bond lengths and angles for 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. Note: Specific values were not available in the provided search results and would require access to the full crystallographic data.

Molecular Conformation

The conformation of this compound is largely dictated by the rotational barriers around the C-N bonds of the urea linkage and the N-C bonds connecting the urea to the phenyl rings. Computational studies have provided valuable insights into the preferred conformational states of this molecule.

Density Functional Theory (DFT) calculations suggest that the molecule adopts a predominantly planar conformation. The two nitrophenyl rings are observed to be nearly coplanar with the central urea moiety. This planarity is stabilized by the delocalization of electrons across the molecule and is influenced by intermolecular hydrogen bonding in the solid state.

The dihedral angles between the phenyl rings and the urea plane are key parameters in defining the overall molecular shape. In related structures, such as 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the two aromatic rings is relatively small, suggesting a tendency towards planarity.[2]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common methods.

Method 1: From 4-Nitroaniline and Bis(trichloromethyl) Carbonate (Triphosgene)

This method involves the reaction of 4-nitroaniline with a phosgene equivalent, such as bis(trichloromethyl) carbonate, in the presence of a base to neutralize the HCl generated.

  • Materials: 4-nitroaniline, bis(trichloromethyl) carbonate, ethyl acetate or butyl acetate, pyridine or triethylamine.

  • Procedure:

    • Dissolve 4-nitroaniline in ethyl acetate or butyl acetate in a reaction vessel.

    • Add a suitable acid scavenger, such as pyridine or triethylamine.

    • Slowly add a solution of bis(trichloromethyl) carbonate in the same solvent to the reaction mixture with stirring at a controlled temperature.

    • After the addition is complete, the reaction mixture is typically heated under reflux for a period to ensure complete reaction.

    • The product precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a suitable solvent (e.g., ethanol) and drying.

Method 2: From Methyl N-(4-nitrophenyl)carbamate and 4-Nitroaniline

This method avoids the use of highly reactive phosgene derivatives.

  • Materials: Methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, xylene, and a high-boiling amine catalyst.

  • Procedure:

    • Combine methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, and the amine catalyst in xylene.

    • Heat the mixture to boiling under reflux.

    • The product, this compound, precipitates as a crystalline solid.

    • After the reaction is complete, the hot suspension is filtered, and the solid product is washed with hot xylene and then with a solvent like acetone to remove impurities.

    • The final product is dried under vacuum.[3]

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the nitrophenyl rings and the N-H protons of the urea group. The chemical shifts and coupling patterns provide information about the electronic environment of the protons. For related diaryl ureas, the N-H protons typically appear as a singlet in the downfield region. The aromatic protons usually exhibit a characteristic AA'BB' system for para-substituted rings.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the urea group and the carbons of the nitrophenyl rings. The chemical shift of the carbonyl carbon is particularly informative.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands include:

      • N-H stretching vibrations of the urea group, typically observed in the range of 3300-3500 cm⁻¹.

      • C=O stretching vibration of the urea carbonyl group, usually appearing around 1630-1680 cm⁻¹.

      • N-O stretching vibrations of the nitro groups, which give rise to strong absorptions in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

      • C-N stretching and aromatic C=C stretching vibrations.

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including precise bond lengths, bond angles, and the overall conformation of the molecule. The experimental protocol involves growing single crystals of the compound, which can often be achieved by slow evaporation of a suitable solvent.

Spectroscopic Data

¹H and ¹³C NMR Data (in DMSO-d₆)

For symmetrical diaryl ureas, the following are expected chemical shift ranges.

Nucleus Functional Group Expected Chemical Shift (ppm)
¹HN-H (urea)8.5 - 9.5 (singlet)
¹HAromatic C-H7.5 - 8.5 (multiplet)
¹³CC=O (urea)150 - 155
¹³CAromatic C-NO₂~145
¹³CAromatic C-N~140
¹³CAromatic C-H115 - 130

Table 3: Expected ¹H and ¹³C NMR chemical shift ranges for this compound in DMSO-d₆.

FTIR Data

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
C=O Stretch1630 - 1680
N-O Asymmetric Stretch1500 - 1570
N-O Symmetric Stretch1300 - 1370
C-N Stretch1400 - 1450

Table 4: Expected FTIR vibrational frequencies for this compound.

Conclusion

The molecular structure and conformation of this compound are well-defined, with a central, planar urea moiety and two co-planar nitrophenyl rings. This structural rigidity and the presence of strong hydrogen bond donors and acceptors dictate its intermolecular interactions and, consequently, its physical and biological properties. The synthesis of this compound can be achieved through established methods, and its characterization relies on standard spectroscopic and crystallographic techniques. This guide provides a foundational understanding for researchers and professionals working with this and related diaryl urea compounds. Further detailed analysis of the crystallographic data from the COD would provide more precise geometric parameters.

References

Spectroscopic data analysis of 1,3-Bis(4-nitrophenyl)urea (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Bis(4-nitrophenyl)urea, also known as 4',4''-Dinitrocarbanilide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, including experimental protocols and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this and structurally related compounds.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Doublet4HAr-H ortho to NO₂
~7.7Doublet4HAr-H meta to NO₂
~9.0Singlet2HN-H (urea)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~152C=O (urea)
~145Ar-C para to NH (ipso to NO₂)
~143Ar-C ortho to NO₂
~125Ar-C meta to NO₂
~118Ar-C ipso to NH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H Stretching (urea)
~1700StrongC=O Stretching (urea)
1590-1610StrongAromatic C=C Stretching
1500-1550StrongAsymmetric NO₂ Stretching
1340-1360StrongSymmetric NO₂ Stretching
~1240MediumC-N Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol/DMSO~320-350-π → π*

Note: The absorption maximum can be influenced by the solvent. Aromatic nitro compounds typically exhibit strong absorption in this region due to π → π transitions.*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) in a clean, dry NMR tube. The compound has low solubility in many common NMR solvents, so gentle heating or sonication may be required to achieve dissolution.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

    • Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Instrument Parameters:

    • Spectrometer: A spectrometer with a carbon-observe probe operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).

    • Pulse Program: A standard proton-decoupled pulse sequence is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the data as described for ¹H NMR spectroscopy, referencing the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO). Due to its low solubility, DMSO might be a preferable solvent.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200 to 600 nm.

  • Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the molecule.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Sample Dissolution in Deuterated Solvent Sample->NMR_Sample IR_Sample KBr Pellet or ATR Sample->IR_Sample UV_Sample Dilution in UV-grade Solvent Sample->UV_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR UV UV-Vis Spectroscopy UV_Sample->UV NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Functional Group Frequencies IR->IR_Data UV_Data Absorption Maxima (λmax) UV->UV_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

molecular_structure cluster_molecule This compound Structure cluster_spectroscopy Spectroscopic Correlations Urea Urea Core (C=O, N-H) Urea_Signals IR: N-H, C=O stretches ¹³C NMR: C=O signal ¹H NMR: N-H signal Urea->Urea_Signals correlates to Aromatic1 4-Nitrophenyl Ring 1 Aromatic_Signals IR: C=C, NO₂ stretches ¹³C NMR: Aromatic C signals ¹H NMR: Aromatic H signals UV-Vis: π → π* transition Aromatic1->Aromatic_Signals correlates to Aromatic2 4-Nitrophenyl Ring 2 Aromatic2->Aromatic_Signals correlates to

Caption: Structural components of this compound and their spectroscopic correlations.

The Architecture of Association: A Technical Guide to the Supramolecular Chemistry and Self-Assembly of Bis-Urea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry has witnessed a surge in interest surrounding the elegant and robust self-assembly of bis-urea compounds. Driven by the directional and cooperative nature of hydrogen bonding, these relatively simple molecules can spontaneously organize into complex, well-defined, and functional one-dimensional nanostructures such as fibers, tapes, and nanotubes.[1][2] This bottom-up approach to nanomaterials offers a versatile platform for a myriad of applications, ranging from drug delivery and tissue engineering to stimuli-responsive materials and catalysis.[3][4][5] This technical guide provides an in-depth exploration of the core principles governing bis-urea self-assembly, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid researchers in this dynamic field.

Core Principles of Bis-Urea Self-Assembly

The remarkable self-assembly behavior of bis-urea compounds is primarily dictated by the formation of strong and highly directional hydrogen bonds between the urea moieties.[1] Each urea group possesses two hydrogen bond donors (N-H) and one bifurcated hydrogen bond acceptor (C=O), enabling the formation of a complementary and cooperative network of interactions.[6] This leads to the formation of a characteristic one-dimensional tape-like structure where individual molecules are linked head-to-tail.

The overall architecture of the resulting supramolecular polymer is influenced by several factors:

  • Molecular Structure: The nature of the spacer connecting the two urea groups significantly impacts the flexibility and geometry of the molecule, which in turn affects the packing and morphology of the self-assembled structures. Aromatic spacers can introduce additional π-π stacking interactions, further stabilizing the assembly.[7]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. In apolar solvents, the hydrogen bonds between urea groups are favored, leading to the formation of long, stable fibers.[2] In more polar or protic solvents, competition for hydrogen bonding can disrupt the self-assembly process.

  • Concentration and Temperature: The extent of self-assembly is dependent on both concentration and temperature. Higher concentrations generally favor the formation of larger aggregates, while increased temperature can lead to the disassembly of the supramolecular structures.[8][9] This thermoreversible nature is a key feature of many bis-urea based materials, such as organogels.[10][11]

  • Chirality: The introduction of chiral centers into the bis-urea molecule can induce helicity in the resulting supramolecular fibers, leading to the formation of chiral nanostructures with potential applications in asymmetric catalysis and chiral separations.[12]

Quantitative Data on Bis-Urea Self-Assembly

The thermodynamic and kinetic parameters governing the self-assembly process are critical for understanding and predicting the behavior of bis-urea systems. Techniques such as Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to quantify these parameters.

ParameterTypical RangeTechnique(s)SignificanceReference(s)
Association Constant (Ka) < 200 M-1 to >106 M-11H NMR, UV-Vis SpectroscopyQuantifies the strength of the intermolecular interactions driving self-assembly.[6]
Enthalpy of Aggregation (ΔHagg) VariesIsothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC)Provides information on the energetic driving forces of self-assembly (e.g., exothermic for favorable hydrogen bonding).[8][9]
Entropy of Aggregation (ΔSagg) VariesIsothermal Titration Calorimetry (ITC)Reflects the change in disorder upon self-assembly.[8][9]
Critical Gelation Concentration (CGC) < 2% w/vVisual Inspection, RheologyThe minimum concentration required for the formation of a self-supporting gel network.[1]
Gel Melting Temperature (Tgel) VariesDifferential Scanning Calorimetry (DSC), RheologyThe temperature at which the gel transitions to a sol, indicating the thermal stability of the supramolecular network.[13]
Fiber Diameter 4 nm to 10 nmTransmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)Characterizes the dimensions of the self-assembled nanostructures.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of bis-urea supramolecular systems.

Synthesis of Bis-Urea Compounds

A common synthetic route to bis-urea compounds involves the reaction of a diamine with two equivalents of an isocyanate.[14][15]

General Procedure:

  • Dissolve the diamine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the isocyanate (2.1 equivalents) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm-1).[15]

  • The bis-urea product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold toluene or diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.[14]

Characterization of Self-Assembly

A combination of spectroscopic, microscopic, and rheological techniques is typically employed to characterize the self-assembled structures.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of hydrogen bonds in the self-assembled state.

  • Methodology:

    • Prepare samples of the bis-urea compound in both the solid state (as a KBr pellet) and in solution (using a suitable solvent and concentration).

    • Acquire the FTIR spectra over the range of 4000-400 cm-1.

    • Analyze the N-H stretching region (3200-3500 cm-1) and the C=O (amide I) stretching region (1600-1700 cm-1). A shift to lower wavenumbers for the N-H and C=O bands in the aggregated state compared to the monomeric state is indicative of hydrogen bond formation.[2]

2. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To study the self-association in solution and determine the association constant.

  • Methodology:

    • Prepare a series of solutions of the bis-urea compound in a non-hydrogen bonding solvent (e.g., CDCl3 or DMSO-d6) at varying concentrations.[6]

    • Acquire the 1H NMR spectra for each concentration.

    • Monitor the chemical shift of the urea N-H protons. A downfield shift of these protons upon increasing concentration indicates their involvement in hydrogen bonding.

    • The association constant (Ka) can be determined by fitting the concentration-dependent chemical shift data to an appropriate binding model (e.g., dimer or cooperative polymerization model).[6]

3. Transmission Electron Microscopy (TEM):

  • Objective: To visualize the morphology and dimensions of the self-assembled nanostructures.

  • Methodology:

    • Prepare a dilute solution or gel of the bis-urea compound.

    • Place a small drop of the sample onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate. Negative staining (e.g., with uranyl acetate) may be required to enhance contrast for organic materials.

    • Image the grid using a TEM to observe the morphology (e.g., fibers, ribbons) and measure the dimensions of the aggregates.[3]

4. Rheology:

  • Objective: To characterize the mechanical properties of bis-urea gels.

  • Methodology:

    • Prepare a gel of the bis-urea compound at a specific concentration.

    • Perform oscillatory rheological measurements using a rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

    • Conduct a strain sweep experiment to determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[13]

    • Perform a frequency sweep experiment within the LVR to measure G' and G'' as a function of frequency. For a gel, G' will be significantly larger than G'' and relatively independent of frequency, indicating a solid-like behavior.[10][13]

Visualizing Supramolecular Processes

Graphviz diagrams can be used to illustrate the logical relationships and workflows in the study of bis-urea self-assembly.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification FTIR FTIR Purification->FTIR NMR NMR Purification->NMR TEM TEM Purification->TEM Rheology Rheology Purification->Rheology H-Bonding H-Bonding FTIR->H-Bonding Association_Constant Association Constant NMR->Association_Constant Morphology Morphology TEM->Morphology Mechanical_Properties Mechanical Properties Rheology->Mechanical_Properties

Caption: Experimental workflow for bis-urea self-assembly studies.

competing_assembly cluster_stimuli Stimuli M Monomer Fn Filaments (Fn) M->Fn K_f Tn Tubes (Tn) M->Tn K_t Fn->M Tn->M Temp Temperature Temp->Fn Temp->Tn Conc Concentration Conc->Fn Conc->Tn

Caption: Competing self-assembly pathways in bis-urea systems.[8]

Applications in Drug Development and Beyond

The unique properties of self-assembled bis-urea compounds make them highly attractive for various applications in the biomedical field.

  • Drug Delivery: The fibrous networks of bis-urea hydrogels can serve as matrices for the sustained and controlled release of therapeutic agents.[3] Cationic, anionic, or zwitterionic bis-urea compounds can self-assemble into nanofibers that reversibly bind drugs through non-covalent interactions.[3]

  • Tissue Engineering: The fibrillar structure of bis-urea scaffolds can mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[4][16][17] Biodegradable bis-urea modified polymers have been explored for creating scaffolds for vascular tissue engineering.[4]

  • Stimuli-Responsive Materials: The non-covalent nature of the interactions allows for the design of "smart" materials that can respond to external stimuli such as temperature, pH, light, or the presence of specific ions.[5][18][19] This has led to the development of bis-urea-based sensors, actuators, and logic gates.[19]

Conclusion

The self-assembly of bis-urea compounds represents a powerful and versatile approach for the construction of well-defined nanomaterials from the bottom up. The predictability of the hydrogen bonding motifs, coupled with the tunability of the molecular design, provides a rich platform for scientific exploration and technological innovation. For researchers in drug development and materials science, a thorough understanding of the fundamental principles, quantitative parameters, and experimental methodologies outlined in this guide is crucial for harnessing the full potential of these fascinating supramolecular systems.

References

The Sentinel Molecule: A Technical Guide to 1,3-Bis(4-nitrophenyl)urea in Anion Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3-bis(4-nitrophenyl)urea as a highly effective receptor for anion recognition. Its unique structural characteristics, featuring a central urea moiety flanked by two electron-withdrawing nitrophenyl groups, enable potent and selective binding to various anions through hydrogen bonding. This document details the synthesis, experimental protocols for anion binding studies, and a comprehensive summary of its binding affinities, offering valuable insights for its application in chemical sensing, environmental monitoring, and pharmaceutical development.

Core Principles of Anion Recognition

The ability of this compound to act as an anion receptor is fundamentally based on the formation of hydrogen bonds between the N-H protons of the urea group and the incoming anion. The presence of the electron-withdrawing nitro groups on the phenyl rings significantly increases the acidity of these N-H protons, thereby enhancing their hydrogen bond donating capacity and leading to stronger anion binding.[1][2] This interaction often results in a noticeable color change, making it a valuable tool for colorimetric sensing.[3][4]

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 4-nitrophenyl isocyanate with an appropriate amine. A common synthetic route involves the reaction of two equivalents of 4-nitrophenyl isocyanate with a diamine, or in a more direct approach for symmetrical ureas, the reaction of 4-nitrophenyl isocyanate with water or a suitable catalyst. A general, well-established method involves reacting 4-nitrophenyl isocyanate with a primary amine. For the synthesis of symmetrical bis-urea compounds, a diamine is reacted with two equivalents of the isocyanate.[5][6]

Experimental Protocols

UV-Vis Titration for Anion Binding Studies

UV-Vis spectroscopy is a powerful technique to quantify the binding affinity between the receptor and various anions. The protocol generally involves the incremental addition of a standard solution of the anion (typically as a tetrabutylammonium salt to ensure solubility in organic solvents) to a solution of this compound and monitoring the changes in the absorption spectrum.[3][4]

Materials:

  • This compound receptor

  • Tetrabutylammonium (TBA) salts of the anions of interest (e.g., F⁻, Cl⁻, Br⁻, I⁻, CH₃COO⁻, H₂PO₄⁻)

  • Spectroscopic grade solvent (e.g., DMSO, Acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound receptor (e.g., 5 x 10⁻³ M in DMSO).[4]

  • Prepare stock solutions of the various TBA anion salts (e.g., 1 x 10⁻¹ M in DMSO).[3]

  • Dilute the receptor stock solution to a working concentration that gives an optimal absorbance reading (e.g., 2.5 x 10⁻⁵ M).[3]

  • Place a known volume (e.g., 2.0 mL) of the diluted receptor solution into a quartz cuvette and record its initial UV-Vis spectrum.[3]

  • Add small aliquots of the concentrated anion stock solution to the cuvette.

  • After each addition, gently mix the solution and record the UV-Vis spectrum.

  • Continue the additions until no further significant spectral changes are observed, indicating saturation of the binding sites.

  • The binding constant (Ka) can be determined by fitting the absorbance changes at a specific wavelength to a suitable binding isotherm model (e.g., 1:1 or 1:2).[4]

UV_Vis_Titration_Workflow prep_solutions Prepare Stock Solutions (Receptor & Anions) dilute_receptor Dilute Receptor to Working Concentration prep_solutions->dilute_receptor initial_spectrum Record Initial UV-Vis Spectrum dilute_receptor->initial_spectrum add_anion Add Aliquot of Anion Solution initial_spectrum->add_anion record_spectrum Record UV-Vis Spectrum add_anion->record_spectrum check_saturation Saturation? record_spectrum->check_saturation check_saturation->add_anion No analyze_data Analyze Data (Binding Isotherm) check_saturation->analyze_data Yes calc_ka Calculate Binding Constant (Ka) analyze_data->calc_ka

¹H NMR Titration for Anion Binding Studies

¹H NMR titration provides detailed information about the specific interactions between the receptor's N-H protons and the anion. The chemical shift of these protons is highly sensitive to the formation of hydrogen bonds.

Materials:

  • This compound receptor

  • Tetrabutylammonium (TBA) salts of the anions of interest

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Prepare a stock solution of the receptor in the chosen deuterated solvent (e.g., 2 mM in DMSO-d₆).[5]

  • Prepare a concentrated stock solution of the TBA anion salt in the same deuterated solvent.

  • Place a known volume of the receptor solution into an NMR tube and record the initial ¹H NMR spectrum. The chemical shifts of the urea N-H protons should be clearly identified.[7]

  • Add incremental amounts of the anion stock solution to the NMR tube.

  • After each addition, acquire a ¹H NMR spectrum.

  • Monitor the downfield shift of the N-H proton signals, which indicates hydrogen bond formation.[7][8]

  • Continue the titration until the chemical shifts of the N-H protons no longer change significantly.

  • The binding constant can be calculated by fitting the changes in the chemical shift of the N-H protons against the anion concentration using appropriate software.[9]

H_NMR_Titration_Workflow prep_solutions Prepare Solutions in Deuterated Solvent initial_spectrum Record Initial ¹H NMR Spectrum prep_solutions->initial_spectrum add_anion Add Aliquot of Anion Solution initial_spectrum->add_anion record_spectrum Record ¹H NMR Spectrum add_anion->record_spectrum check_saturation Saturation? record_spectrum->check_saturation check_saturation->add_anion No analyze_data Analyze Chemical Shift Changes check_saturation->analyze_data Yes calc_ka Calculate Binding Constant (Ka) analyze_data->calc_ka

Quantitative Data on Anion Binding

The binding affinity of this compound and structurally similar receptors for various anions has been determined using the aforementioned techniques. The binding constants (Ka) provide a quantitative measure of the receptor's selectivity and efficiency.

AnionReceptorSolventTechniqueBinding Constant (Ka) / M⁻¹Reference
F⁻This compound analogueGas Phase (Computational)DFTTrend: F⁻ > Cl⁻ > Br⁻ > I⁻[10]
CH₃COO⁻This compoundMeCNCrystallographyForms 1:1 complex[1]
H₂PO₄⁻This compoundMeCNNot SpecifiedTrend: CH₃COO⁻ > C₆H₅COO⁻ > H₂PO₄⁻[1]
F⁻Thiourea-based molecular cleft (L₁)DMSOUV-VisTrend: F⁻ > Cl⁻ > Br⁻ > I⁻[2][3]
H₂PO₄⁻Urea-based molecular cleft (L₂)DMSOUV-VisTrend: H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻[2][3]
F⁻Urea-based dipodal molecular cleft (L)DMSOUV-VisForms 1:2 complex[4]
CH₃COO⁻Urea-based dipodal molecular cleft (L)DMSOUV-VisTrend: CH₃COO⁻ > H₂PO₄⁻ > HCO₃⁻[4]
OAc⁻Bis-urea receptor (BUR-2)DMSOITCΔH° = -27.73 kJ mol⁻¹[11]
H₂PO₄⁻Bis-urea receptorsDMSOITCLarge entropic contributions[11]

Mechanism of Anion Recognition

The primary mechanism of anion recognition by this compound involves the formation of two-point hydrogen bonds between the urea N-H donors and the anion acceptor.[1] This interaction leads to the formation of a stable host-guest complex. The strength of this interaction is influenced by the basicity and geometry of the anion.[1][11] For instance, more basic anions like fluoride and acetate tend to exhibit stronger binding.[3][4]

Anion_Recognition_Mechanism cluster_interaction receptor This compound (Host) complex Host-Guest Complex receptor->complex interaction Two-Point Hydrogen Bonding receptor->interaction anion Anion (Guest) (e.g., F⁻, CH₃COO⁻) anion->complex color_change Colorimetric Change complex->color_change spectral_shift Spectral Shift (UV-Vis, NMR) complex->spectral_shift interaction->anion

Conclusion

This compound stands out as a versatile and potent receptor for anion recognition. Its straightforward synthesis, coupled with its strong and selective binding capabilities, makes it an invaluable tool in supramolecular chemistry. The detailed protocols and compiled data in this guide are intended to facilitate its application in the development of novel chemosensors, anion transport systems, and other advanced materials where precise anion recognition is paramount. The pronounced colorimetric and spectroscopic changes upon anion binding further underscore its utility for practical applications.

References

An In-Depth Technical Guide to 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-nitrophenyl)urea, a key chemical compound with significant applications in veterinary medicine and potential for further research. This document details its chemical identity, synthesis protocols, analytical data, and known biological activities, presenting a valuable resource for professionals in drug development and chemical research.

Chemical Identity and Properties

This compound, also known as 4',4''-Dinitrocarbanilide (DNC), is a symmetrical aryl urea derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 587-90-6[1]
IUPAC Name This compound
Synonyms 4',4''-Dinitrocarbanilide, DNC[1]
Molecular Formula C₁₃H₁₀N₄O₅[1]
Molecular Weight 302.24 g/mol [1]
Melting Point >300 °C[1]
Appearance Yellow solid[2]

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from p-Nitroaniline and Bis(trichloromethyl) carbonate (Triphosgene)

This method involves the reaction of p-nitroaniline with a phosgene equivalent, such as bis(trichloromethyl) carbonate, in the presence of an acid scavenger.

Experimental Protocol:

  • Dissolve 5.52 g (0.04 mol) of p-nitroaniline in 60 mL of ethyl acetate and add 6 mL of triethylamine to the reactor.

  • In a separate flask, dissolve 2.4 g (0.008 mol) of bis(trichloromethyl) carbonate in 30 mL of ethyl acetate.

  • Add the bis(trichloromethyl) carbonate solution dropwise to the p-nitroaniline solution at 40 °C over a period of 1 hour.

  • After the addition is complete, reflux the reaction mixture for 1 hour.

  • Add 40 mL of water and boil for 30 minutes.

  • Filter the resulting solid, wash the filter cake with 40 mL of 95% ethanol, and dry to obtain the yellow solid product.[2]

Synthesis from Methyl N-(4-nitrophenyl)carbamate and 4-Nitroaniline

This method involves the reaction of a carbamate with an aniline derivative in a high-boiling solvent.

Experimental Protocol:

  • Combine 9.81 g (50 mmol) of methyl N-(4-nitrophenyl)carbamate, 6.9 g (50 mmol) of 4-nitroaniline, and 140 mL of xylene in a flask equipped with a reflux condenser.

  • Add 11.8 g of a suitable amine catalyst (e.g., a mixture of N,N-dimethyl-C10-18 alkylamines).

  • Heat the mixture to boiling. The product begins to crystallize within minutes.

  • After boiling for 30 minutes, filter the hot, thick crystal suspension under vacuum.

  • Wash the filter cake twice with 20 mL of hot xylene, followed by acetone.

  • Dry the product in vacuo to yield N,N'-bis(4-nitrophenyl)-urea.[3]

Analytical Data

Spectroscopic DataExpected Characteristics
¹H-NMR Aromatic protons would appear as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing nitro groups. The N-H protons would appear as a singlet further downfield.
¹³C-NMR Aromatic carbons would show distinct signals, with carbons attached to the nitro group being significantly deshielded. The carbonyl carbon of the urea moiety would appear at a characteristic chemical shift (around δ 150-160 ppm).
**IR (cm⁻¹) **Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and strong symmetric and asymmetric stretching of the N-O bonds in the nitro groups (around 1500 and 1340 cm⁻¹ respectively).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 302. Fragmentation patterns would likely involve cleavage of the urea linkage and loss of the nitro groups.

Biological Activity and Applications

This compound is most notably the active component of the veterinary drug nicarbazin.

Anticoccidial Agent in Poultry

Nicarbazin is a widely used coccidiostat in the poultry industry to prevent and control coccidiosis, a parasitic disease caused by Eimeria species.[4] this compound (DNC) forms a complex with 4,6-dimethyl-2-hydroxypyrimidine (HDP), which enhances its absorption. After ingestion, the complex dissociates, and DNC exerts its biological effect.[4]

Avian Contraceptive

Nicarbazin is also utilized for the population control of feral pigeons and Canada geese.[5] Its mechanism of action in this context is the interference with egg hatchability.

Antibacterial Potential

While the direct antibacterial activity of this compound is not extensively documented, a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[6][7] Further research is warranted to explore the antimicrobial spectrum of the parent compound.

The table below summarizes the minimum inhibitory concentration (MIC) values for 1,3-diethyl-1,3-bis(4-nitrophenyl)urea.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis1000
Staphylococcus aureus500
Escherichia coli500
Serratia marcescens500

Data for 1,3-diethyl-1,3-bis(4-nitrophenyl)urea[6]

Mechanism of Action

The primary mechanism of action of this compound, as the active component of nicarbazin, is the disruption of the formation of the vitelline membrane in avian eggs. This membrane separates the yolk from the albumen (egg white). Interference with its integrity leads to embryo mortality, thus reducing hatchability.[5] The precise molecular target and signaling pathways involved in this process are not yet fully elucidated, though it is thought to interfere with cholesterol metabolism.[8]

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of this compound pNA p-Nitroaniline Reaction Reaction at 40°C, then reflux pNA->Reaction BTC Bis(trichloromethyl) carbonate BTC->Reaction Solvent Ethyl Acetate + Triethylamine Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product This compound Workup->Product

Caption: A simplified workflow for the synthesis of this compound.

Proposed Mechanism of Action of Nicarbazin

G cluster_moa Proposed Mechanism of Nicarbazin Nicarbazin Nicarbazin Ingestion (DNC + HDP) Dissociation Dissociation in vivo Nicarbazin->Dissociation DNC DNC (Active Component) This compound Dissociation->DNC HDP HDP (Absorption Enhancer) Dissociation->HDP Target Interference with Vitelline Membrane Formation DNC->Target Effect Reduced Egg Hatchability Target->Effect Unknown Exact Molecular Target/Pathway (Under Investigation) Target->Unknown

Caption: The proposed mechanism of action for nicarbazin.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,3-Bis(4-nitrophenyl)urea Anion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic properties of anion complexes formed with 1,3-Bis(4-nitrophenyl)urea and related bis-urea receptors. The document details the binding affinities, thermodynamic parameters, and the experimental protocols used to determine them, offering valuable insights for researchers in supramolecular chemistry and drug development.

Introduction

This compound is a neutral anion receptor that utilizes its urea functional group to form hydrogen bonds with various anions. The presence of electron-withdrawing nitro groups on the phenyl rings enhances the acidity of the N-H protons, making it an effective binder for a range of anionic species.[1] Understanding the thermodynamic driving forces behind the formation of these anion complexes is crucial for the design of more selective and efficient anion receptors for various applications, including sensing, transport, and catalysis.

The interaction between this compound and anions is primarily governed by hydrogen bonding, where the two N-H groups of the urea moiety act as hydrogen bond donors.[2] The stability of the resulting complexes is influenced by factors such as the basicity and geometry of the anion, as well as the solvent used.[2][3]

Thermodynamic Data of Anion Binding

The thermodynamic parameters for the complexation of this compound and other bis-urea receptors with various anions have been investigated using techniques such as Isothermal Titration Calorimetry (ITC) and UV-Vis spectroscopy. The key thermodynamic parameters include the binding constant (Kₐ), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

A summary of the binding energies for this compound with a selection of anions is presented below. The binding energies generally correlate with the basicity of the anion.[2]

Table 1: Binding Energy Order for this compound Anion Complexes [2]

Anion TypeDecreasing Order of Binding Energy
Oxygen-Containing AnionsCH₃COO⁻ > HCO₃⁻ ~ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻
Halide IonsF⁻ > Cl⁻ > Br⁻

For a more detailed thermodynamic analysis, the following table summarizes the parameters obtained from Isothermal Titration Calorimetry (ITC) for related bis-urea receptors, providing insight into the enthalpic and entropic contributions to the binding process.

Table 2: Thermodynamic Parameters for the Complexation of Bis-Urea Anion Receptors with Various Anions in DMF at 25°C from ITC Measurements [4]

ReceptorAnionKₐ (M⁻¹)ΔH° (kJ mol⁻¹)TΔS° (kJ mol⁻¹)Stoichiometry (N)
BUR-1 (ortho-nitro) F⁻-+13.78+30.901.0
OAc⁻1.2 x 10⁴-27.73-4.431.0
H₂PO₄⁻2.1 x 10³-1.13+18.001.0
BUR-2 (meta-nitro) F⁻1.5 x 10⁴-12.45+11.201.0
OAc⁻2.5 x 10⁴-27.10-2.001.0
H₂PO₄⁻3.2 x 10³-2.20+17.101.0
BUR-3 (para-nitro) F⁻1.1 x 10⁴-10.21+13.001.0
OAc⁻1.8 x 10⁴-25.80-2.101.0
H₂PO₄⁻2.8 x 10³-2.00+16.801.0

Note: Data is for bis-urea receptors with nitro substituents at different positions, providing a comparative insight. BUR-3 is this compound.

Experimental Protocols

The determination of thermodynamic properties of anion complexes relies on precise experimental techniques. The most common methods employed are UV-Vis titration, Nuclear Magnetic Resonance (NMR) titration, and Isothermal Titration Calorimetry (ITC).

UV-Vis titration is a widely used method to determine the binding constant of a host-guest complex. It involves monitoring the change in the absorbance spectrum of the receptor upon the incremental addition of the anion.

Methodology:

  • Preparation of Solutions: Stock solutions of the this compound receptor and the tetrabutylammonium salt of the anion are prepared in a suitable solvent (e.g., DMSO, acetonitrile).[5]

  • Titration: A fixed concentration of the receptor solution is placed in a cuvette. Small aliquots of the anion solution are incrementally added to the cuvette.

  • Data Acquisition: After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.[5]

  • Data Analysis: The changes in absorbance at a specific wavelength are plotted against the concentration of the anion. The binding constant (Kₐ) is then determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding).[5]

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH°), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated.

Methodology:

  • Sample Preparation: The this compound receptor is dissolved in a suitable buffer or solvent and placed in the sample cell of the calorimeter. The anion solution is loaded into the injection syringe.[4]

  • Titration: The anion solution is injected in small, precise aliquots into the sample cell containing the receptor solution.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Analysis: The raw ITC data (heat change per injection) is plotted against the molar ratio of the anion to the receptor. This binding isotherm is then fitted to a theoretical binding model to extract the thermodynamic parameters (Kₐ, ΔH°, and n).[4]

Visualizations

To better illustrate the experimental workflows, the following diagrams are provided in the DOT language.

ExperimentalWorkflow_UV_Vis_Titration cluster_prep Solution Preparation cluster_titration Titration Process cluster_analysis Data Acquisition & Analysis Receptor Receptor Stock Solution Cuvette Cuvette with Receptor Solution Receptor->Cuvette Anion Anion Stock Solution AddAnion Incremental Addition of Anion Solution Anion->AddAnion RecordSpectrum Record UV-Vis Spectrum AddAnion->RecordSpectrum PlotData Plot Absorbance Change vs. Anion Concentration RecordSpectrum->PlotData FitData Fit Data to Binding Isotherm PlotData->FitData Result Determine Binding Constant (Ka) FitData->Result ExperimentalWorkflow_ITC cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis ReceptorSol Receptor Solution in Sample Cell Injection Inject Anion Aliquots into Sample Cell AnionSol Anion Solution in Syringe AnionSol->Injection MeasureHeat Measure Heat Change per Injection Injection->MeasureHeat PlotIsotherm Plot Heat Change vs. Molar Ratio MeasureHeat->PlotIsotherm FitModel Fit Isotherm to Binding Model PlotIsotherm->FitModel ThermoParams Determine Ka, ΔH°, n FitModel->ThermoParams CalculateMore Calculate ΔG° and ΔS° ThermoParams->CalculateMore

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 1,3-Bis(4-nitrophenyl)urea from p-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-Bis(4-nitrophenyl)urea, a key intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the reaction of p-nitroaniline with bis(trichloromethyl) carbonate (triphosgene) in the presence of an acid scavenger. This method is advantageous due to its operational simplicity, high yield, and the use of a solid, safer alternative to phosgene gas. The protocol includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 4,4'-dinitrocarbanilide, is a symmetrical urea derivative. Symmetrical ureas are of significant interest in medicinal chemistry and materials science due to their ability to form strong hydrogen bonds, leading to self-assembly and the formation of stable supramolecular structures. This particular compound serves as a crucial building block in the synthesis of various organic molecules and has been investigated for its potential biological activities. The presented protocol offers a reliable and efficient method for its laboratory-scale synthesis.

Reaction Scheme

The overall reaction for the synthesis of this compound from p-nitroaniline using bis(trichloromethyl) carbonate is as follows:

2 (O₂NC₆H₄NH₂) + (Cl₃CO)₂CO → (O₂NC₆H₄NH)₂CO + 6 HCl

p-Nitroaniline + Bis(trichloromethyl) carbonate → this compound + Hydrogen chloride

The hydrogen chloride generated is neutralized by an acid scavenger, such as triethylamine or pyridine, to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
p-Nitroaniline5.52 g (0.04 mol)[1]
Bis(trichloromethyl) carbonate2.4 g (0.008 mol)[1]
Triethylamine6 mL[1]
Ethyl Acetate (solvent)90 mL (30 mL + 60 mL)[1]
Product
Product NameThis compound
Molecular FormulaC₁₃H₁₀N₄O₅
Molecular Weight302.24 g/mol [2]
AppearanceYellow solid[1]
Yield84-89%[1]
Melting Point>300 °C (lit.)[2]
CAS Number587-90-6[2]
Characterization Data
IR (KBr, cm⁻¹) (Expected)~3300 (N-H stretch), ~1700 (C=O stretch), ~1500 & ~1340 (NO₂ stretch)Based on typical urea and nitro group absorptions.
¹H NMR (DMSO-d₆, ppm) (Expected)~9.5 (s, 2H, NH), ~8.2 (d, 4H, Ar-H), ~7.8 (d, 4H, Ar-H)Based on the structure and data for similar compounds.
¹³C NMR (DMSO-d₆, ppm) (Expected)~152 (C=O), ~145 (Ar-C-NO₂), ~142 (Ar-C-NH), ~125 (Ar-CH), ~118 (Ar-CH)Based on the structure and data for similar compounds.

Experimental Protocol

Materials:

  • p-Nitroaniline

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Triethylamine

  • Ethyl acetate

  • 95% Ethanol

  • Deionized water

  • 50 mL dropping funnel

  • Reactor (e.g., three-necked round-bottom flask) with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Preparation of the Bis(trichloromethyl) carbonate Solution: In a fume hood, dissolve 2.4 g (0.008 mol) of bis(trichloromethyl) carbonate in 30 mL of ethyl acetate. Transfer this solution to a 50 mL dropping funnel.[1]

  • Preparation of the p-Nitroaniline Solution: In a suitable reactor, dissolve 5.52 g (0.04 mol) of p-nitroaniline in 60 mL of ethyl acetate. Add 6 mL of triethylamine to this solution.[1]

  • Reaction: While stirring, heat the p-nitroaniline solution to 40 °C. Begin the dropwise addition of the bis(trichloromethyl) carbonate solution from the dropping funnel. The addition should be completed over a period of 1 hour.[1]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.[1]

  • Quenching and Precipitation: After the reflux period, add 40 mL of water to the reaction mixture and boil for 30 minutes. This step helps to hydrolyze any unreacted phosgene derivatives and precipitate the product.

  • Isolation of the Product: Cool the mixture and collect the yellow solid product by filtration.

  • Washing: Wash the filter cake with 40 mL of 95% ethanol to remove impurities.[1]

  • Drying: Dry the purified product in an oven or under vacuum to obtain this compound.

  • Characterization: Characterize the final product by determining its melting point and acquiring IR and NMR spectra to confirm its identity and purity.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product pna p-Nitroaniline in Ethyl Acetate + Triethylamine reaction_vessel Reaction at 40°C (1h) then Reflux (1h) pna->reaction_vessel btc Bis(trichloromethyl) carbonate in Ethyl Acetate btc->reaction_vessel quench Quench with Water and Boil (0.5h) reaction_vessel->quench filtration Filtration quench->filtration wash Wash with 95% Ethanol filtration->wash dry Drying wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Bis(trichloromethyl) carbonate (triphosgene) is a corrosive and toxic solid that releases phosgene upon heating or contact with nucleophiles. Handle it with extreme caution in a well-ventilated fume hood.

  • p-Nitroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Ethyl acetate is flammable. Keep away from open flames and heat sources.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle it in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The protocol described provides a clear and reproducible method for the synthesis of this compound from p-nitroaniline. The use of bis(trichloromethyl) carbonate as a phosgene substitute makes this procedure safer for laboratory settings. The high yield and straightforward work-up make it an attractive method for obtaining this valuable chemical intermediate for further research and development.

References

Laboratory protocol for the purification of 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Purification of 1,3-Bis(4-nitrophenyl)urea

Introduction

This compound, also known as 4,4'-dinitrodiphenylurea, is a chemical intermediate utilized in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] For instance, it serves as an intermediate in the production of the veterinary drug Nicarbazin.[1] Given its role as a precursor, the purity of this compound is crucial for the successful synthesis of downstream products. This document outlines a detailed protocol for its purification, primarily through washing and recrystallization, to remove unreacted starting materials and by-products.

Principle of Purification

The purification strategy relies on the differential solubility of this compound and potential impurities in selected solvents. The crude product, often obtained as a solid precipitate from a reaction mixture, can be washed with appropriate solvents to remove soluble impurities. For higher purity, recrystallization is employed. This technique involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2]

Experimental Protocol

This protocol details the purification of crude this compound obtained from a synthesis reaction.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Xylene

  • Acetone

  • Deionized Water

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Drying oven or desiccator

Procedure:

Part 1: Initial Washing

  • Isolation of Crude Product: Following the synthesis reaction, the crude this compound precipitates from the reaction mixture. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing with Ethanol: Wash the filter cake with 95% ethanol (e.g., 40 mL for a 5-6 g scale synthesis) to remove residual reactants and soluble by-products.[1]

  • Drying: Partially dry the washed solid. This can be achieved by leaving it in the Büchner funnel under vacuum for a period or by gentle heating.

Part 2: Purification by Recrystallization

  • Solvent Selection: Xylene is a suitable solvent for the recrystallization of this compound.[3]

  • Dissolution: Transfer the washed and partially dried crude product to an Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser. Add xylene and heat the mixture to boiling while stirring.[3] Continue adding hot xylene in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] The appearance of yellow crystals indicates the precipitation of the purified product.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the purified crystals.

  • Isolation of Purified Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Final Washing: Wash the crystals on the filter paper with a small amount of cold acetone to remove any residual xylene and dissolved impurities.[3]

  • Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight. The final product should be a yellow solid.[1]

Characterization:

The purity of the final product can be assessed by determining its melting point and using techniques such as thin-layer chromatography (TLC).[3]

Data Presentation

The following table summarizes quantitative data from various synthesis and purification protocols for this compound.

ParameterValueSolvent/ConditionsReference
Yield 84%Ethyl acetate as reaction solvent, triethylamine as acid scavenger.[1]
88%Butyl acetate as reaction solvent, triethylamine as acid scavenger.[1]
89%Ethyl acetate as reaction solvent, pyridine as acid scavenger.[1]
85.2%Reaction of methyl N-(4-nitrophenyl)carbamate and 4-nitroaniline in xylene.[3]
Melting Point 304-306 °C-[1]
306-308 °C-[1]
305-307 °C-[1]
Molecular Weight 302.24 g/mol -[4]
Accurate Mass 302.0651-[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

Purification_Workflow start Crude this compound (Solid Precipitate) filtration1 Vacuum Filtration start->filtration1 washing1 Wash with 95% Ethanol filtration1->washing1 dissolution Dissolve in Hot Xylene washing1->dissolution crystallization Slow Cooling to Room Temperature (Crystallization) dissolution->crystallization cooling Cool in Ice Bath crystallization->cooling filtration2 Vacuum Filtration cooling->filtration2 washing2 Wash with Cold Acetone filtration2->washing2 drying Dry under Vacuum washing2->drying end_product Purified this compound (Yellow Solid) drying->end_product

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-Dinitrocarbanilide (DNC), is a synthetic compound with potential antimicrobial properties. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) to evaluate the efficacy of this compound against various bacterial strains. The methodologies outlined are based on established techniques for determining the antimicrobial activity of novel, water-insoluble compounds.

Data Presentation

The following tables summarize the available quantitative data for derivatives of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compound-[d8]Serratia marcescens31.25[1]
1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaBacillus subtilis1000[2]
Staphylococcus aureus500[2]
Escherichia coli500[2]
Serratia marcescens500[2]
Zinc Complex of 1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaSerratia marcescens31.25[2][3]

Table 2: Zone of Inhibition of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compound-[d8]Serratia marcescens26[1]
Zinc Complex of 1,3-Diethyl-1,3-bis(4-nitrophenyl)ureaSerratia marcescens26[2][3]

Experimental Protocols

Due to the poor water solubility of this compound, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for stock solution preparation. It is crucial to maintain a final DMSO concentration that does not inhibit bacterial growth (typically ≤1% v/v) in the final testing medium.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO at a concentration 100-fold higher than the highest desired final concentration to minimize the final DMSO concentration in the assay.

  • Preparation of Microtiter Plates: a. Add 198 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 2 µL of the this compound stock solution to the wells in the first column to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion for Zone of Inhibition Determination

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution in a volatile solvent (e.g., acetone or methanol) to impregnate disks.

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • QC bacterial strains

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Disk Preparation: a. Prepare a solution of this compound in a suitable volatile solvent (e.g., acetone) at a desired concentration. b. Aseptically apply a precise volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks. c. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the prepared disks onto the inoculated agar surface. Ensure firm contact. Include a solvent-only control disk and a standard antibiotic disk as controls.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

Visualizations

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on the known mechanisms of other urea-based compounds and nitroaromatic compounds, a generalized workflow for investigating its potential targets is presented below.

Experimental_Workflow Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Data Analysis Compound_Prep Prepare this compound Stock Solution (in DMSO) Broth_Microdilution Broth Microdilution Assay Compound_Prep->Broth_Microdilution Disk_Diffusion Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Disk_Diffusion MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition Disk_Diffusion->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Putative_Mechanisms Putative Antimicrobial Mechanisms of Urea Derivatives cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes Compound This compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition DNA_Replication DNA Replication & Repair Compound->DNA_Replication Interference Protein_Synthesis Protein Synthesis Compound->Protein_Synthesis Inhibition Enzyme_Activity Essential Enzyme Activity (e.g., Urease) Compound->Enzyme_Activity Inhibition Cell_Lysis Cell Lysis CellWall->Cell_Lysis Replication_Block Replication Block DNA_Replication->Replication_Block Translation_Inhibition Inhibition of Translation Protein_Synthesis->Translation_Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Activity->Metabolic_Disruption Bacterial_Death Bacterial Cell Death Cell_Lysis->Bacterial_Death Replication_Block->Bacterial_Death Translation_Inhibition->Bacterial_Death Metabolic_Disruption->Bacterial_Death

Caption: Potential antimicrobial mechanisms of urea-based compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Determination of 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-Dinitrocarbanilide (DNC). This method is applicable for the determination of the compound in various sample matrices, leveraging reverse-phase chromatography for efficient separation and UV detection for sensitive quantification. The described protocol and validation data provide a comprehensive guide for researchers and professionals in drug development and quality control.

Introduction

This compound is a chemical compound with a molecular weight of 302.24 g/mol .[1] It is a yellow solid with a high melting point, exceeding 300 °C.[1] The compound is slightly soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, particularly with heating. This compound is a key active component of the veterinary drug nicarbazin, used for its antifertility properties. Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical applications. This document presents a detailed HPLC method for its analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1100 series or equivalent
Column C18 Reverse-Phase Column (e.g., µ-Bondapak C18, Keystone ODS), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detector UV-Vis Detector
Detection Wavelength 347 nm
Run Time Approximately 10 minutes

For mass spectrometry (MS) compatible applications, the mobile phase can be modified by replacing any non-volatile acid with 0.1% formic acid.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity ≥97%

  • Dimethylformamide (DMF): HPLC grade (for sample preparation if necessary)

Standard Solution Preparation

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the reference standard in a suitable solvent, such as a mixture of dimethylformamide and acetonitrile (1:1 v/v).[2] Working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 - 2.0 µg/mL).[3]

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Bulk Drug Substance:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in a mixture of DMF and acetonitrile (1:1 v/v) to obtain a known concentration.[2]

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

For Biological Matrices (e.g., Liver Tissue):

  • Homogenize a known weight of the tissue sample (e.g., 2 g).[4]

  • Extract the homogenized sample with acetonitrile.[4]

  • Perform a defatting step with hexane.[4]

  • The extract can be further cleaned up using a C18 Solid-Phase Extraction (SPE) cartridge.[4]

  • Evaporate the cleaned extract to dryness and reconstitute the residue in a known volume of the mobile phase.[4]

  • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Method Validation

The described HPLC method has been validated based on parameters outlined in various studies. A summary of typical validation data is presented in Table 2.

Table 2: Summary of Method Validation Parameters

Validation ParameterTypical Results
Linearity (Concentration Range) 0.05 - 2.0 µg/mL[3]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 90.2% - 101.4%[3][5]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.005 µg/mL[3]
Limit of Quantification (LOQ) 0.05 µg/mL
Specificity No interference from common excipients or matrix components.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for this analytical method.

cluster_0 Standard Preparation A Weigh Reference Standard B Dissolve in DMF:ACN (1:1) A->B C Serial Dilution with Mobile Phase B->C D Calibration Standards C->D

Caption: Workflow for the preparation of calibration standards.

cluster_1 Sample Preparation (Bulk) E Weigh Sample F Dissolve in DMF:ACN (1:1) E->F G Dilute with Mobile Phase F->G H Filter (0.45 µm) G->H I Inject into HPLC H->I

Caption: Workflow for the preparation of bulk drug samples.

cluster_2 HPLC Analysis Protocol J Equilibrate HPLC System with Mobile Phase K Inject Blank (Mobile Phase) J->K N Inject Sample Solutions J->N L Inject Standard Solutions K->L M Generate Calibration Curve L->M O Quantify Analyte M->O N->O

Caption: Protocol for HPLC analysis and quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of this compound. The use of a C18 reverse-phase column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection, provides excellent chromatographic performance. The method is validated and suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Notes and Protocols: Synthesis of Metal Complexes with 1,3-Bis(4-nitrophenyl)urea Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of the ligand 1,3-Bis(4-nitrophenyl)urea and its subsequent use in the preparation of metal complexes. This class of compounds is of significant interest due to their potential applications in medicinal chemistry, particularly as antibacterial agents.[1][2]

Introduction

Urea derivatives and their metal complexes represent a versatile class of compounds with a wide range of applications, including in the development of novel therapeutic agents. The this compound ligand offers multiple coordination sites, primarily through the carbonyl oxygen and potentially through the nitro groups, allowing for the formation of stable complexes with various transition metals. The resulting metal complexes have shown enhanced biological activity compared to the free ligand, making them promising candidates for further investigation in drug discovery and development.[1][2] This document outlines the detailed experimental procedures for the synthesis and characterization of these compounds.

Experimental Protocols

Part 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the ligand from p-nitroaniline using bis(trichloromethyl) carbonate (triphosgene) as a phosgene equivalent. Triphosgene is a safer alternative to phosgene gas but must be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • p-Nitroaniline

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Ethyl acetate

  • Triethylamine or Pyridine

  • 95% Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, dissolve 5.52 g (0.04 mole) of p-nitroaniline in 60 mL of ethyl acetate.

  • Add 6 mL of triethylamine (or 3.7 mL of pyridine) to the solution to act as an acid scavenger.

  • In a separate beaker, dissolve 2.4 g (0.008 mole) of bis(trichloromethyl) carbonate in 30 mL of ethyl acetate. Transfer this solution to the dropping funnel.

  • While stirring the p-nitroaniline solution, slowly add the bis(trichloromethyl) carbonate solution dropwise over a period of 1 hour at 40°C.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture and add 40 mL of water. Heat the mixture to boiling for 30 minutes to hydrolyze any unreacted triphosgene.

  • Allow the mixture to cool to room temperature. The solid product will precipitate.

  • Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 40 mL of 95% ethanol.

  • Dry the product in an oven at 60°C. The expected yield is approximately 84-89%.[3]

Part 2: Synthesis of Metal(II) Complexes with this compound

This protocol is adapted from the synthesis of metal complexes with the closely related ligand, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, and is expected to be applicable for the title ligand.[1] The procedure describes a general method for the synthesis of dinuclear metal(II) complexes.

Materials:

  • This compound (Ligand, L)

  • Metal(II) salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)

  • Methanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Equipment:

  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal(II) salt (1 mmol) in 10 mL of methanol in a Schlenk flask.

  • In a separate flask, dissolve the this compound ligand (1 mmol) in 20 mL of methanol, with gentle heating if necessary.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring.

  • Heat the resulting mixture to reflux for 4 hours. A colored precipitate should form.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous calcium chloride.

Data Presentation

The following tables summarize representative quantitative data for metal complexes synthesized with the analogous ligand, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea.[1] Similar results are anticipated for complexes of this compound.

Table 1: Physical Properties of the Ligand and its Metal Complexes

CompoundFormulaM.Wt. ( g/mol )ColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
L' C₁₇H₁₈N₄O₅358.35White83162-
[Co₂(L')Cl₄] C₁₇H₁₈N₄O₅Co₂Cl₄618.01Blue65>30012
[Ni₂(L')Cl₄] C₁₇H₁₈N₄O₅Ni₂Cl₄617.45Green50>3008
[Cu₂(L')Cl₄] C₁₇H₁₈N₄O₅Cu₂Cl₄627.16Brown72>30015
[Zn₂(L')Cl₄] C₁₇H₁₈N₄O₅Zn₂Cl₄630.84White75>30020

L' = 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea

Table 2: Key Infrared Spectral Data (cm⁻¹) for the Ligand and its Metal Complexes

Compoundν(C=O)ν(NO₂)ν(M-O)
L' 16681509-1591-
[Co₂(L')Cl₄] ~1650Shifted~510-600
[Ni₂(L')Cl₄] ~1650Shifted~510-600
[Cu₂(L')Cl₄] ~1650Shifted~510-600
[Zn₂(L')Cl₄] ~1650Shifted~510-600

Note: The shift in the C=O stretching frequency to a lower wavenumber in the complexes indicates coordination of the urea carbonyl oxygen to the metal ion. The appearance of a new band in the 510-600 cm⁻¹ range is attributed to the metal-oxygen bond.

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_nitroaniline p-Nitroaniline reaction_step 1. Dissolve p-Nitroaniline & Base in Solvent 2. Add Triphosgene solution dropwise at 40°C 3. Reflux for 1 hour p_nitroaniline->reaction_step triphosgene Bis(trichloromethyl) carbonate triphosgene->reaction_step solvent Ethyl Acetate solvent->reaction_step base Triethylamine base->reaction_step hydrolysis Add H₂O, Boil reaction_step->hydrolysis Crude Product filtration Vacuum Filtration hydrolysis->filtration washing Wash with 95% Ethanol filtration->washing drying Dry in Oven washing->drying product This compound (Ligand) drying->product

Caption: Workflow for the synthesis of the this compound ligand.

Metal_Complex_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification ligand This compound reaction_step 1. Dissolve Ligand and Metal Salt separately 2. Mix solutions 3. Reflux for 4 hours ligand->reaction_step metal_salt Metal(II) Salt (e.g., CoCl₂) metal_salt->reaction_step solvent Methanol solvent->reaction_step filtration Vacuum Filtration reaction_step->filtration Precipitate washing Wash with cold Methanol filtration->washing drying Dry in Desiccator washing->drying product Metal Complex [M₂(L)Cl₄] drying->product

Caption: General workflow for the synthesis of metal complexes.

References

Application Notes and Protocols: The Role of 1,3-Bis(4-nitrophenyl)urea as an Impurity of Nicarbazin in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance, analysis, and biological effects of 1,3-Bis(4-nitrophenyl)urea, a key component of the veterinary drug Nicarbazin, in poultry. Detailed protocols for its detection and quantification are provided to support research and quality control in the poultry industry.

Introduction

This compound, also known as 4,4'-dinitrocarbanilide (DNC), is the primary active and marker component of the anticoccidial drug Nicarbazin.[1][2] Nicarbazin is an equimolar complex of DNC and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[2] It is widely used in the poultry industry, particularly in broiler chickens, for the prevention and control of coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species.[2][3]

Upon oral administration to poultry, the Nicarbazin complex dissociates into its two components, DNC and HDP. DNC is the biologically active moiety responsible for the anticoccidial effects, while HDP enhances its absorption.[1] Due to its role as the active component and its persistence in tissues, DNC is the designated marker residue for monitoring Nicarbazin levels in poultry products.[4] The presence of DNC residues in poultry meat and eggs is a matter of food safety and is regulated by maximum residue limits (MRLs) in many countries.[4]

Beyond its therapeutic use, DNC can have unintended effects on poultry, particularly laying hens, where it can lead to reduced egg production and hatchability.[3][5] It has also been associated with decreased heat tolerance in broilers.[2] Therefore, the accurate detection and quantification of DNC as an impurity or residue are crucial for ensuring the safety and quality of poultry products and for managing its application in poultry farming.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the toxicity, residue levels, and biological effects of this compound (DNC) in poultry.

Table 1: Toxicological Data for Nicarbazin (DNC as the active component)

ParameterSpeciesValueReference
Acute Oral LD50Rat>5000 mg/kg bw
Acute Toxicity (LC50)Mallard3680 ppm in diet[3]
Northern Bobwhite>2250 mg/kg bw[1]
No-Observed-Adverse-Effect-Level (NOAEL) - Developmental ToxicityRat200 mg/kg bw/day[4][6]
No-Observed-Adverse-Effect-Level (NOAEL) - Developmental ToxicityRabbit60 mg/kg bw/day (equivalent to 42.5 mg/kg bw/day of DNC)[6]

Table 2: Maximum Residue Limits (MRLs) for DNC in Chicken Tissues

Regulatory BodyMuscle (µg/kg)Liver (µg/kg)Kidney (µg/kg)Skin/Fat (µg/kg)Reference
JECFA (1998)200200200200[4]
EFSA40001500080004000[6]
US CVM-52000--[4]

Table 3: Effects of Nicarbazin (DNC) on Laying Hens

Nicarbazin Concentration in Feed (ppm)Observed EffectReference
10 - 20Minimum level to affect hatchability[3]
20~20% reduction in hatching capacity[3]
50Minimum level to reduce egg weight[3]
5033.3% fertility rate[3]
50 - 125~50% reduction in hatching capacity[3]
70Minimum level to reduce egg production[3]
12550% reduction in egg production (after 1 week)[3]
23043.3% fertility rate[3]
400Total suppression of egg production[3]
7000% hatchability[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism of DNC's impact on poultry reproduction, particularly in laying hens, involves the disruption of proper egg formation, specifically targeting the vitelline membrane. The exact molecular pathway is not fully elucidated, but research suggests interference with several key cellular processes.

G Proposed Signaling Pathway of DNC on Vitelline Membrane Formation cluster_DNC DNC (this compound) cluster_Cellular Cellular Processes cluster_Consequences Biological Consequences cluster_Outcome Overall Outcome DNC DNC LPL Lipoprotein Lipase Activity DNC->LPL Increases TGase Transglutaminase Activity DNC->TGase Inhibits Ca_Ionophore Calcium Ionophore Activity DNC->Ca_Ionophore Acts as VLDL_Degradation Premature VLDL Degradation LPL->VLDL_Degradation VM_Integrity Compromised Vitelline Membrane Integrity TGase->VM_Integrity Ca_Influx Increased Intracellular Calcium Ca_Ionophore->Ca_Influx VLDL_Degradation->VM_Integrity Outcome Reduced Egg Production & Hatchability VM_Integrity->Outcome Ca_Influx->VM_Integrity G Experimental Workflow for DNC Analysis in Poultry Tissues cluster_SamplePrep Sample Preparation cluster_Cleanup Cleanup cluster_Analysis Analysis Start Homogenized Tissue Sample Extraction Solvent Extraction (ACN) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Evaporation1 Evaporation to Dryness Centrifugation1->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Evaporation2 Evaporation to Dryness SPE->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Data Data Acquisition & Processing LCMS->Data Result Quantification of DNC Data->Result G Experimental Workflow for DNC Analysis in Poultry Feed cluster_SamplePrep Sample Preparation cluster_Cleanup Cleanup cluster_Analysis Analysis Start Ground Feed Sample Extraction Solvent Extraction (DMF) Start->Extraction Centrifugation1 Centrifugation & Filtration Extraction->Centrifugation1 ColumnChrom Alumina Column Chromatography Centrifugation1->ColumnChrom Evaporation Evaporation to Dryness ColumnChrom->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Data Data Acquisition & Processing HPLC->Data Result Quantification of DNC Data->Result

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from the precursor molecule 1,3-Bis(4-nitrophenyl)urea. This document outlines the synthetic strategy, detailed experimental protocols, and the biological evaluation of resulting diaryl urea compounds as potent and selective kinase inhibitors.

Introduction

The diaryl urea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The urea moiety acts as a key hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase ATP-binding pocket. This compound serves as a versatile starting material for the synthesis of symmetrical diaryl urea derivatives. The primary synthetic route involves the reduction of the nitro groups to form the key intermediate, 1,3-bis(4-aminophenyl)urea, which can then be further functionalized.

This document will focus on the synthesis of bis-aryl urea derivatives as exemplified by their application as LIM Kinase (LIMK) inhibitors. LIM kinases are implicated in the regulation of actin dynamics and are attractive targets for therapeutic intervention in cancer and other diseases.

Synthetic Pathway Overview

The overall synthetic strategy to generate bis-aryl urea kinase inhibitors from this compound is a two-step process. The first step is the reduction of the nitro groups, followed by the reaction of the resulting diamine with an appropriate isocyanate to form the final bis-aryl urea compounds.

Synthesis_Workflow Precursor This compound Intermediate 1,3-Bis(4-aminophenyl)urea Precursor->Intermediate Reduction Final_Product Symmetrical Bis-Aryl Urea Kinase Inhibitor Intermediate->Final_Product Isocyanate Aryl Isocyanate (2 eq.) Isocyanate->Final_Product Experimental_Workflow cluster_reduction Step 1: Reduction cluster_urea_formation Step 2: Urea Formation start_reduction This compound Suspension reagents_reduction Add SnCl2·2H2O and HCl start_reduction->reagents_reduction reflux Reflux reagents_reduction->reflux neutralization Neutralization (NaOH) reflux->neutralization filtration_reduction Filtration and Washing neutralization->filtration_reduction product_reduction 1,3-Bis(4-aminophenyl)urea filtration_reduction->product_reduction start_urea Dissolve 1,3-Bis(4-aminophenyl)urea in DCM product_reduction->start_urea add_isocyanate Add Aryl Isocyanate Solution start_urea->add_isocyanate stir Stir at Room Temperature add_isocyanate->stir filtration_urea Filtration and Washing stir->filtration_urea product_urea Bis-Aryl Urea Kinase Inhibitor filtration_urea->product_urea Signaling_Pathway ROCK ROCK LIMK LIMK ROCK->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization Actin Stabilization pCofilin->Actin_Stabilization Cell_Motility Cell Motility & Invasion Actin_Depolymerization->Cell_Motility Actin_Stabilization->Cell_Motility Inhibitor Bis-Aryl Urea Inhibitor Inhibitor->LIMK

Techniques for Growing Single Crystals of 1,3-Bis(4-nitrophenyl)urea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful growth of high-quality single crystals of 1,3-Bis(4-nitrophenyl)urea. The methodologies outlined are based on established crystallographic techniques and data from related compounds, offering a robust starting point for researchers in materials science and drug development.

Introduction

This compound is a symmetrically substituted urea derivative of interest in pharmaceutical and materials science research due to its potential for hydrogen bonding and formation of well-defined crystalline structures. The ability to grow high-quality single crystals is crucial for unambiguous structure determination via X-ray diffraction, which in turn informs on solid-state properties, polymorphism, and molecular interactions. The protocols provided herein focus on solution-based crystal growth methods, which are widely accessible and effective for organic compounds.

Data Presentation: Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for selecting appropriate solvents and designing crystallization experiments.

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₄O₅Sigma-Aldrich[1]
Molecular Weight302.24 g/mol Sigma-Aldrich[1]
Melting Point>300 °CSigma-Aldrich[1]
AppearanceLight yellow to yellow solidChemicalBook[2]
Solubility
Dimethyl Sulfoxide (DMSO)Slightly soluble (with heating)ChemicalBook[2]
MethanolSlightly solubleChemicalBook[2]
EthanolInferred as a suitable solvent from related compoundsN/A
Absolute Ethyl AlcoholInferred as a suitable solvent from related compoundsN/A

Experimental Protocols

The following sections detail the primary methods for growing single crystals of this compound. The slow evaporation method is presented as the primary protocol due to its simplicity and effectiveness for urea derivatives.

Protocol 1: Slow Evaporation Method

This is the most common and often successful method for obtaining high-quality single crystals of organic compounds.

1. Materials and Equipment:

  • This compound powder

  • High-purity solvent (e.g., absolute ethanol, methanol, or DMSO)

  • Small glass vials or beakers (e.g., 5-25 mL)

  • Filter paper or syringe filter (0.22 µm)

  • Parafilm or aluminum foil with pinholes

  • Hot plate with stirring capability (if using DMSO)

  • Microscope for crystal observation

2. Procedure:

  • Solution Preparation:

    • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature (for ethanol/methanol) or with gentle heating (for DMSO).

    • Initial Recommendation: Start with approximately 5-10 mg of the compound in 5 mL of solvent.

    • If using DMSO, heat the solution to approximately 40-50 °C to aid dissolution. Do not exceed temperatures that might cause decomposition.

  • Filtration:

    • Filter the solution while warm (if heated) through a syringe filter or filter paper into a clean crystallization vessel. This step is critical to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization Setup:

    • Cover the opening of the vial or beaker with parafilm or aluminum foil.

    • Pierce a few small holes in the cover to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes. A slower rate generally yields better quality crystals.

  • Crystal Growth:

    • Place the vessel in a vibration-free and temperature-stable environment (e.g., a quiet corner of a laboratory bench or a dedicated crystallization chamber).

    • Monitor the vessel periodically for crystal growth. The formation of single crystals can take several days to weeks. For a related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, single crystals were obtained from absolute ethyl alcohol after 3 weeks[3].

  • Harvesting:

    • Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

    • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Table 2: Recommended Starting Conditions for Slow Evaporation

ParameterCondition 1 (Ethanol/Methanol)Condition 2 (DMSO)
Solvent Absolute Ethanol or MethanolDimethyl Sulfoxide
Concentration Near-saturated at room temperatureNear-saturated at 40-50 °C
Temperature Room Temperature (e.g., 20-25 °C)Room Temperature (e.g., 20-25 °C)
Evaporation Rate Slow (1-3 pinholes in cover)Slow (1-3 pinholes in cover)
Expected Time 1-4 weeks1-4 weeks
Protocol 2: Vapor Diffusion Method

This method is particularly useful when only small amounts of the compound are available and can often produce high-quality crystals.

1. Materials and Equipment:

  • Same as Protocol 1, plus:

  • A larger outer vessel (e.g., a jar or a larger beaker) with a tight-fitting lid.

  • An anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane or diethyl ether).

2. Procedure:

  • Solution Preparation:

    • Dissolve the this compound in a good solvent (e.g., DMSO or methanol) to create a concentrated solution in a small, open inner vial.

  • Crystallization Setup:

    • Place the inner vial containing the compound solution inside the larger outer vessel.

    • Add a small amount of the anti-solvent to the bottom of the outer vessel, ensuring the level is below the top of the inner vial.

    • Seal the outer vessel tightly.

  • Crystal Growth:

    • The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization.

    • Place the setup in a stable environment and monitor for crystal growth.

  • Harvesting:

    • Follow the same harvesting procedure as in Protocol 1.

Table 3: Recommended Solvent/Anti-solvent Systems for Vapor Diffusion

Good Solvent (for compound)Anti-solvent (for diffusion)
DMSODiethyl ether, Hexane, Toluene
MethanolDiethyl ether, Hexane

Visualization of Experimental Workflows

Slow_Evaporation_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve Compound in Solvent B Filter Solution A->B Remove Impurities C Slow Evaporation B->C D Monitor for Nucleation & Growth C->D E Isolate Crystals D->E F Wash and Dry E->F

Caption: Workflow for the Slow Evaporation Crystallization Method.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve Compound in Good Solvent (Inner Vial) C Seal Outer Vessel B Add Anti-Solvent to Outer Vessel D Vapor Diffusion C->D E Monitor for Crystal Growth D->E F Isolate, Wash, and Dry Crystals E->F

Caption: Workflow for the Vapor Diffusion Crystallization Method.

Troubleshooting and Considerations

  • No Crystals Form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Seeding with a small crystal from a previous experiment can also induce crystallization.

  • Formation of Powder or Small Needles: Crystallization is occurring too rapidly. Slow down the evaporation rate by using fewer or smaller pinholes in the cover. For the vapor diffusion method, use a less volatile anti-solvent.

  • Oily Precipitate: The compound may be "oiling out." This can happen if the solution is too supersaturated or if the temperature changes too quickly. Try a more dilute solution or a different solvent system.

  • Solvent Choice is Critical: The ideal solvent is one in which the compound has moderate solubility at the working temperature. If solubility is too high, it will be difficult to achieve supersaturation. If it is too low, it will be difficult to dissolve a sufficient amount of the compound.

By following these protocols and considering the troubleshooting advice, researchers should be well-equipped to grow high-quality single crystals of this compound suitable for further analysis.

References

Troubleshooting & Optimization

How to improve the solubility of 1,3-Bis(4-nitrophenyl)urea in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the solubility of 1,3-Bis(4-nitrophenyl)urea in organic solvents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in the chosen solvent. The concentration is above its saturation point at the current temperature.- Try reducing the concentration of the compound.- Gently heat the solution while stirring. Caution: this compound begins to decompose at temperatures above 250°C.[1]- Employ sonication to aid dissolution.- Use a stronger solvent such as DMSO or DMF.[2]
Precipitation occurs when a concentrated organic stock solution is diluted into a different solvent system. The second solvent has a lower solubilizing capacity for the compound, leading to supersaturation and precipitation.- Lower the final concentration of the compound in the solvent mixture.- Increase the proportion of the initial, stronger solvent (e.g., DMSO) in the final mixture.- Add the concentrated stock solution to the second solvent slowly while vigorously stirring or vortexing to ensure rapid mixing.
The dissolved compound crashes out of solution over time. The solution is supersaturated, or a decrease in temperature has reduced its solubility.- Prepare fresh solutions immediately before use.- Store the solution at a constant temperature. If heating was used for dissolution, maintain that temperature if feasible for the experiment.
Inconsistent experimental results. This may be due to partial precipitation of the compound in the experimental medium, leading to variable effective concentrations.- Visually inspect the solution for any signs of precipitation before and during the experiment.- Prepare a fresh dilution series for each experiment from a well-dissolved stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common organic solvents?

A1: this compound, also known as 4,4'-Dinitrocarbanilide (DNC), is poorly soluble in many common organic solvents. The table below summarizes its solubility in various solvents at 25°C.[2]

Q2: Which solvents are most effective for dissolving this compound?

A2: Based on available data, dimethyl sulfoxide (DMSO) and dimethyl acetamide (DMA) are the most effective solvents for dissolving this compound, although heating may be required to achieve higher concentrations.[2][3]

Q3: How can I improve the solubility of this compound in a specific solvent?

A3: Several techniques can be employed to enhance solubility:

  • Co-solvency: Adding a small amount of a strong solvent (like DMSO or DMF) to a weaker solvent can significantly increase solubility.

  • Heating: Gently heating the solution can increase the rate of dissolution and the saturation point. However, be mindful of the compound's thermal stability.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and facilitate dissolution.

  • Solid Dispersion: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its wettability and dissolution rate.

Q4: How does temperature affect the solubility of this compound?

A4: While specific quantitative data on the temperature-dependent solubility of this compound is limited, the solubility of most solid organic compounds in organic solvents increases with temperature. It is important to note that thermal degradation of this compound begins at temperatures between 252–280 °C.[1] Therefore, any heating to improve solubility should be conducted well below this range. Researchers can determine the temperature-dependent solubility by following a modified version of the isothermal shake-flask method, where the incubation is performed at various controlled temperatures.

Q5: What analytical methods can be used to quantify the concentration of dissolved this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound and its derivatives.[4] Additionally, UV-Vis spectrophotometry can be a simpler and more accessible method for determining the concentration, particularly for nitrophenyl-containing compounds which have strong UV absorbance.[5][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility ( g/100 mL)
Water2 x 10⁻⁶
Ethanol0.007
Ethyl Acetate0.015
Petroleum Ether0.0
Xylene<0.01
Methyl Cellosolve0.1
Dimethyl Acetamide0.14
Dimethyl Sulfoxide0.47

Source:[2]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method

This protocol outlines a standard procedure to experimentally determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. "Excess" means that undissolved solid should be visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For faster separation, centrifuge the vials.

  • Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Co-solvent Solubility Study

This protocol describes how to evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound powder

  • Primary solvent (the solvent in which solubility is to be improved)

  • Co-solvent (a strong solvent for the compound, e.g., DMSO or DMF)

  • Materials listed in Protocol 1

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of solutions with varying concentrations of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 30%, 40% v/v of DMSO in ethanol).

  • Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound by following steps 1-7 of Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent ratio for your application.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolving this compound issue Is the compound fully dissolved? start->issue solution1 Try reducing concentration issue->solution1 No success Success: Compound is dissolved issue->success Yes solution1->issue solution2 Gently heat the solution solution1->solution2 solution2->issue solution3 Use sonication solution2->solution3 solution3->issue solution4 Use a stronger solvent (e.g., DMSO, DMF) solution3->solution4 solution4->issue precipitation Does precipitation occur upon dilution? solution5 Lower final concentration precipitation->solution5 Yes precipitation->success No solution5->precipitation solution6 Increase proportion of strong solvent solution5->solution6 solution6->precipitation solution7 Add stock solution slowly with vigorous mixing solution6->solution7 solution7->precipitation success->precipitation G Experimental Workflow for Co-Solvent Study start Start: Co-solvent Study step1 Prepare co-solvent mixtures (e.g., 0%, 5%, 10%, 20% DMSO in primary solvent) start->step1 step2 Add excess this compound to each mixture step1->step2 step3 Equilibrate for 24-48 hours with shaking at constant temperature step2->step3 step4 Centrifuge and filter supernatant step3->step4 step5 Dilute filtered samples step4->step5 step6 Quantify concentration using HPLC-UV or UV-Vis step5->step6 step7 Plot solubility vs. co-solvent concentration step6->step7 end End: Determine optimal co-solvent ratio step7->end

References

Optimizing reaction yield for 1,3-Bis(4-nitrophenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Bis(4-nitrophenyl)urea.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.
Moisture in reactants or solvent: Urea formation reactions are often sensitive to water, which can consume reagents.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure reactants are dry.
Improper stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.Carefully measure and use the correct stoichiometric amounts of starting materials as specified in the protocol.
Inefficient stirring: A heterogeneous reaction mixture may require vigorous stirring to ensure proper mixing of reactants.Use a suitable stir bar and stirring speed to maintain a homogeneous suspension.
Presence of Impurities in the Final Product Unreacted starting materials: Incomplete reaction or inefficient purification.Follow the recommended purification protocol, which may include washing with specific solvents to remove unreacted starting materials. Recrystallization can also be an effective purification method.
Side reactions: Formation of undesired byproducts.Control the reaction temperature carefully, as higher temperatures can sometimes lead to side reactions. Ensure the purity of your starting materials.
Difficulty in Product Isolation Product is too soluble in the washing solvent: Loss of product during the washing steps.Use chilled solvents for washing the product to minimize solubility losses.
Fine precipitate that is difficult to filter: Formation of very small crystals.Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. Using a different filtration setup (e.g., a finer frit) may also be helpful.
Inconsistent Melting Point of the Product Presence of impurities: Impurities can depress and broaden the melting point range.Purify the product further using recrystallization or column chromatography until a sharp and consistent melting point is achieved. The melting point for this compound is reported to be above 300°C.[]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the reaction of 4-nitroaniline with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), or the reaction of methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline. The use of phosgene-free reagents like bis(o-nitrophenyl) carbonate has also been explored for the synthesis of bis-ureas to avoid the handling of highly toxic phosgene.[2]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as a 3:1 mixture of n-hexane and acetone, can be used to separate the product from the starting materials.[3] The disappearance of the starting material spots and the appearance of the product spot will indicate the reaction's progression.

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of this compound can be quite high, often in the range of 84-89%.[4] One specific protocol reports a yield of 85.2%.[3] However, the actual yield will depend on the specific protocol followed, the purity of the reagents, and the experimental conditions.

Q4: What are the key safety precautions to consider during this synthesis?

A4: When working with reagents like triphosgene, which is a safer alternative to phosgene gas but still toxic, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactants and product should be handled with care.

Q5: How should the final product be purified?

A5: Purification typically involves filtering the crude product, followed by washing with appropriate solvents to remove unreacted starting materials and byproducts. For instance, washing with hot xylene and then acetone has been reported to be effective.[3] Recrystallization from a suitable solvent can be performed for further purification if needed. The product is generally a yellow solid.[4]

Experimental Protocols & Data

Synthesis from Methyl N-(4-nitrophenyl)carbamate and 4-Nitroaniline

This protocol is adapted from a literature procedure with a reported yield of 85.2%.[3]

Reactants and Conditions:

ReactantMolar Equivalent
Methyl N-(4-nitrophenyl)carbamate1
4-Nitroaniline1
Solvent Xylene
Base Genamin CS 302 D (mixture of N,N-dimethyl-C10-18 alkylamines)
Temperature Boiling point of xylene
Reaction Time 0.5 hours

Procedure:

  • Combine methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, and Genamin CS 302 D in a flask with xylene.

  • Heat the mixture to boiling under reflux for 30 minutes. The product should start to precipitate as yellow crystals.

  • After cooling, filter the suspension while still hot.

  • Wash the collected solid with hot xylene and then with acetone.

  • Dry the final product under vacuum.

Synthesis from Bis(trichloromethyl) carbonate (Triphosgene) and p-Nitroaniline

This protocol is based on a patented method with reported yields between 84% and 89%.[4]

Reactants and Conditions:

ReactantMolar Equivalent
p-Nitroaniline1
Bis(trichloromethyl) carbonate~0.2
Solvent Ethyl acetate or Butyl acetate
Base Triethylamine or Pyridine
Temperature 40°C for addition, then reflux
Reaction Time 1 hour addition, 1 hour reflux

Procedure:

  • Dissolve p-nitroaniline and the base (triethylamine or pyridine) in the chosen solvent (ethyl acetate or butyl acetate) in a reactor.

  • Separately, dissolve bis(trichloromethyl) carbonate in the same solvent.

  • Slowly add the bis(trichloromethyl) carbonate solution to the p-nitroaniline solution at 40°C over 1 hour.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Add water and boil for 30 minutes.

  • Filter the mixture to collect the solid product.

  • Wash the product with 95% ethanol and dry.

Yield Comparison:

MethodPhosgene SourceSolventBaseYield (%)
1Methyl N-(4-nitrophenyl)carbamateXyleneGenamin CS 302 D85.2[3]
2Bis(trichloromethyl) carbonateEthyl acetateTriethylamine84[4]
2Bis(trichloromethyl) carbonateButyl acetateTriethylamine88[4]
2Bis(trichloromethyl) carbonateEthyl acetatePyridine89[4]

Visualized Workflows

experimental_workflow_1 start Start reactants Combine Reactants: - Methyl N-(4-nitrophenyl)carbamate - 4-Nitroaniline - Base - Xylene start->reactants reflux Heat to Reflux (0.5 hours) reactants->reflux cool Cool Mixture reflux->cool filter Hot Filtration cool->filter wash Wash Solid: 1. Hot Xylene 2. Acetone filter->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Caption: Workflow for Synthesis Method 1.

experimental_workflow_2 start Start dissolve_aniline Dissolve p-Nitroaniline and Base in Solvent start->dissolve_aniline dissolve_triphosgene Dissolve Triphosgene in Solvent start->dissolve_triphosgene add Slowly Add Triphosgene Solution (1 hour at 40°C) dissolve_aniline->add dissolve_triphosgene->add reflux Reflux (1 hour) add->reflux workup Add Water and Boil (0.5 hours) reflux->workup filter Filter workup->filter wash Wash with 95% Ethanol filter->wash dry Dry wash->dry end Final Product dry->end

Caption: Workflow for Synthesis Method 2.

troubleshooting_logic start Low Yield? yes1 Yes start->yes1 check_tlc Check TLC for Starting Material extend_time Extend Reaction Time or Increase Temperature check_tlc->extend_time Present check_reagents Check Reagent/Solvent Purity and Dryness check_tlc->check_reagents Absent check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry improve_stirring Improve Stirring check_stoichiometry->improve_stirring yes1->check_tlc no1 No

Caption: Troubleshooting for Low Yield.

References

Common side products in the synthesis of diaryl ureas and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Diaryl Ureas

Welcome to the technical support center for the synthesis of diaryl ureas. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on identifying, preventing, and removing common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing unsymmetrical diaryl ureas?

A1: The most prevalent method for synthesizing unsymmetrical diaryl ureas involves the nucleophilic attack of an aniline on an aryl isocyanate.[1][2] Alternative methods have been developed to avoid the use of unstable and toxic isocyanates. These include the palladium-catalyzed C–N cross-coupling of aryl halides with ureas and phosgene-free approaches that generate isocyanate intermediates in situ from precursors like carbamates or hydroxamic acids.[1][3]

Q2: What are the primary side products I should be aware of during diaryl urea synthesis?

A2: The most common side products are symmetrical diaryl ureas (Ar-NH-CO-NH-Ar and Ar'-NH-CO-NH-Ar'). These arise from side reactions, particularly when synthesizing an unsymmetrical diaryl urea (Ar-NH-CO-NH-Ar'). Other potential impurities include unreacted starting materials (anilines) and byproducts from the reaction of isocyanates with water.

Q3: How can I monitor the reaction to minimize side product formation?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of product formation and impurity profiling.

Troubleshooting Guide

Q4: I've isolated my product, but it's contaminated with a symmetrical diaryl urea. What causes this and how can I prevent it?

A4: The formation of symmetrical diaryl ureas is a frequent issue, especially when using the isocyanate method.

Causes:

  • Reaction with Water: Isocyanates are highly reactive with moisture. If water is present in the reaction, the isocyanate will form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine can react with another molecule of isocyanate to yield a symmetrical urea.

  • Improper Stoichiometry or Addition: Adding the amine too quickly to an excess of isocyanate, or vice-versa, can promote the formation of symmetrical byproducts.

Prevention Strategies:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.

  • Controlled Reagent Addition: Add the isocyanate solution dropwise to the stirred amine solution. This maintains a low concentration of the isocyanate, favoring the desired cross-reaction over self-reaction.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and reduce side product formation.

Q5: My reaction yield is low, and I suspect thermal decomposition of the product. How can I confirm and prevent this?

A5: Diaryl ureas can undergo thermal decomposition at elevated temperatures, breaking down into the corresponding aniline and isocyanate, which can lead to byproduct formation and reduced yields.[1]

Confirmation:

  • Analyze the crude product mixture using LC-MS or NMR to identify the presence of starting anilines or symmetrical ureas that would result from the recombination of decomposed fragments.

Prevention Strategies:

  • Lower Reaction Temperature: If the protocol uses high temperatures, reducing the temperature can significantly inhibit decomposition. In one study, lowering the reaction temperature from 85 °C to 60 °C prevented decomposition pathways and improved the yield.[1]

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to heat.

Q6: How can I effectively remove unreacted starting materials and side products from my final diaryl urea?

A6: Purification is critical for obtaining a high-purity final product. Several methods can be employed.

Purification Protocols:

  • Recrystallization: This is a highly effective method for purifying solid diaryl ureas. The crude product is dissolved in a minimum amount of a hot solvent in which the urea is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Common solvents include ethanol, ethyl acetate, or mixtures with hexanes.[4]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities based on polarity.

  • Washing: Unreacted basic anilines can often be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1M HCl). The desired diaryl urea typically remains in the organic layer.

  • Filtration: In many cases, the desired unsymmetrical diaryl urea is less soluble than the starting materials or symmetrical byproducts and can be isolated simply by filtering the reaction mixture, followed by washing with an appropriate solvent.[3]

Quantitative Data on Reaction Conditions

The choice of reaction conditions can have a significant impact on both the yield of the desired diaryl urea and the formation of impurities.

Parameter Condition A Condition B Outcome Reference
Temperature 85 °C60 °CLowering temperature prevented thermal decomposition and increased yield from low to 84%.[1]
Solvent Anhydrous MethanolMethanol (not specified as anhydrous)The reaction proceeded in high yield with standard methanol but gave a low yield with anhydrous methanol, suggesting a potential role for trace water in that specific system.[3]
Reagent Addition Bulk AdditionSlow, Dropwise AdditionDropwise addition of isocyanate to the amine is standard practice to maintain a 1:1 stoichiometry locally, minimizing symmetrical byproduct formation.General Lab Practice

Experimental Protocols

Protocol 1: General Synthesis of an Unsymmetrical Diaryl Urea

This protocol describes the reaction between an aromatic amine and an aromatic isocyanate.

  • Preparation: In a round-bottom flask dried in an oven and cooled under an inert atmosphere (N₂ or Ar), dissolve the starting aromatic amine (1.0 equivalent) in an anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the aromatic isocyanate (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, if a precipitate has formed, collect it by filtration and wash with a small amount of cold solvent to yield the crude product. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system where the diaryl urea is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visual Diagrams

Synthesis and Side Product Pathways

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions ArNH2 Aromatic Amine (Ar-NH2) Product Unsymmetrical Diaryl Urea (Ar-NH-CO-NH-Ar') ArNH2->Product + Ar'-NCO ArNCO Aromatic Isocyanate (Ar'-NCO) ArNCO->Product CarbamicAcid Unstable Carbamic Acid (Ar'-NH-COOH) ArNCO->CarbamicAcid + H2O (Moisture Contamination) SymmUrea Symmetrical Diaryl Urea (Ar'-NH-CO-NH-Ar') ArNCO->SymmUrea H2O Water (H2O) NewAmine New Amine (Ar'-NH2) CarbamicAcid->NewAmine - CO2 NewAmine->SymmUrea + Ar'-NCO (Excess)

Caption: Primary synthesis pathway and common side reactions leading to symmetrical urea byproducts.

Troubleshooting Workflow for Impurities

G start Impurity Detected in Product (via TLC, NMR, LC-MS) identify Identify Impurity start->identify is_symm Is it a Symmetrical Urea? identify->is_symm is_sm Is it Unreacted Starting Material? is_symm->is_sm  No symm_yes Check for: 1. Moisture in reaction (use anhydrous conditions). 2. Stoichiometry (use 1:1 ratio). 3. Reagent addition (add isocyanate slowly). 4. Temperature (consider lowering). is_symm->symm_yes  Yes sm_yes Improve Purification: 1. Recrystallization. 2. Column Chromatography. 3. Acid wash for excess amine. is_sm->sm_yes  Yes other Characterize unknown impurity. Consider thermal decomposition products. is_sm->other  No end Implement Corrective Action & Repeat Synthesis symm_yes->end sm_yes->end other->end

Caption: A logical workflow for troubleshooting common impurities in diaryl urea synthesis.

References

Stability assessment of 1,3-Bis(4-nitrophenyl)urea in solution and solid state

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability assessment of 1,3-Bis(4-nitrophenyl)urea in both solution and solid states.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure (a diaryl urea with nitro groups), this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to form 4-nitroaniline and isocyanic acid, which can further decompose. Generally, ureas exhibit greater stability in the pH range of 4-8.[1][2]

  • Thermal Degradation: At elevated temperatures, diaryl ureas can decompose. For instance, the related compound 1,3-diphenyl urea decomposes at high temperatures to yield phenyl isocyanate and aniline.[3] A similar pathway can be anticipated for this compound, forming 4-nitrophenyl isocyanate and 4-nitroaniline.

  • Photodegradation: The presence of nitroaromatic chromophores suggests potential sensitivity to light, especially UV radiation, which can lead to the formation of various photoproducts.

Q2: What are the recommended storage conditions for this compound in its solid state and in solution?

A2:

  • Solid State: this compound is a solid with a high melting point (>300 °C), suggesting good thermal stability in its crystalline form.[4] It should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration is recommended.

  • Solution: Stock solutions are typically prepared in solvents like DMSO or methanol, where it is slightly soluble. Due to the potential for hydrolysis, it is advisable to prepare solutions fresh. If storage is necessary, solutions should be kept at low temperatures (2-8 °C), protected from light, and for a limited duration. The pH of the solution should be maintained close to neutral if possible. Studies on urea suggest that non-aqueous solvents like isopropanol may retard decomposition.[1]

Q3: My this compound solution is turning a deeper yellow. What could be the cause?

A3: A color change to a deeper yellow could indicate degradation. Nitroaromatic compounds and their degradation products are often colored. This could be due to hydrolysis, particularly if the solution is not pH-controlled, or photodegradation if it has been exposed to light. It is recommended to analyze the sample by a stability-indicating method, such as HPLC, to identify any new peaks corresponding to degradation products.

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or compound of interest in the presence of its degradation products, process impurities, and other potential interfering substances.[5][6] It is crucial for stability studies because it ensures that the measured decrease in the main compound's concentration is due to degradation and not analytical error or interference from newly formed compounds. Reverse-phase HPLC is a commonly used technique for developing stability-indicating methods.[7]

Troubleshooting Guides

Troubleshooting Forced Degradation Studies
Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed (<5%) under stress conditions. The compound is highly stable under the applied conditions. Stress conditions are not harsh enough.Increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent). For "rock stable" molecules, if no degradation is observed under reasonably harsh conditions, no further stressing is advised.[8]
Excessive degradation (>30%) with many small, unresolved peaks. Stress conditions are too harsh, leading to secondary degradation.Reduce the exposure time, temperature, or concentration of the stressor. The goal is typically to achieve 5-20% degradation to clearly identify primary degradation products.[9]
Poor mass balance in the chromatogram (sum of parent compound and degradants is not close to 100%). Degradation products are not UV-active or are not being detected. Degradation products are volatile. Degradation products are strongly retained on the column.Use a mass spectrometer (LC-MS) to detect non-UV-active compounds.[7] Ensure your analytical method has a sufficiently long run time to elute all potential products. Check for the possibility of volatile degradants based on the expected degradation pathway. A mass balance between 97-104% can be acceptable depending on method precision.[10]
Precipitation of the compound in aqueous stress solutions. This compound has low aqueous solubility.Use a co-solvent (e.g., acetonitrile, methanol) to maintain solubility. Ensure the concentration of the co-solvent does not interfere with the degradation chemistry.
Troubleshooting HPLC Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor separation between the parent peak and degradation products. The mobile phase composition is not optimal. The column chemistry is not suitable.Optimize the mobile phase by varying the organic solvent-to-water ratio, changing the organic solvent (e.g., from acetonitrile to methanol), or adjusting the pH.[11] Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
Peak tailing for the parent compound or degradants. Silanol interactions with the column packing. The mobile phase pH is close to the pKa of an analyte.Use a column with end-capping or a base-deactivated column. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Inconsistent retention times. Fluctuations in column temperature. Improper column equilibration. Mobile phase composition is changing.Use a column oven to maintain a constant temperature. Ensure the column is adequately equilibrated with the mobile phase before each run. Prepare fresh mobile phase daily and ensure it is well-mixed.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the stability of this compound under various forced degradation conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound in Solution under Hydrolytic Stress

ConditionTime (hours)Assay of this compound (%)Total Degradation (%)
0.1 M HCl at 60 °C0100.00.0
492.57.5
885.214.8
0.1 M NaOH at 60 °C0100.00.0
288.911.1
479.820.2
Water at 60 °C (pH ~7)0100.00.0
898.71.3
2496.13.9

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionTime (hours)Assay of this compound (%)Total Degradation (%)
10% H₂O₂ at 25 °C0100.00.0
2491.38.7
Solid State at 80 °C0100.00.0
4899.50.5
Photostability (ICH Q1B Option 2)0100.00.0
2486.413.6

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 20% H₂O₂ to achieve a final concentration of 10% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven at 80 °C.

    • Photostability (Solid State): Expose the solid compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] A sample protected from light should be used as a dark control.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For solution samples, neutralize the acidic and basic solutions before dilution.

    • For solid samples, dissolve a known amount in the chosen solvent.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base water Neutral Hydrolysis (Water, 60°C) stock->water oxide Oxidation (10% H₂O₂, 25°C) stock->oxide sampling Sampling at Time Points acid->sampling base->sampling water->sampling oxide->sampling thermal Thermal (Solid) (80°C) thermal->sampling photo Photostability (Solid) (ICH Q1B) photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (Assay, Purity, Mass Balance) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound pna 4-Nitroaniline parent->pna H₂O iso_acid Isocyanic Acid parent->iso_acid H₂O pna2 4-Nitroaniline parent->pna2 Heat (>300°C) isocyanate 4-Nitrophenyl Isocyanate parent->isocyanate Heat (>300°C) photoproducts Various Photoproducts parent->photoproducts Light (hν)

Caption: Plausible degradation pathways for this compound.

References

Improving the efficiency of 1,3-Bis(4-nitrophenyl)urea metal complexation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the metal complexation reactions of 1,3-Bis(4-nitrophenyl)urea (BNPU).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of BNPU metal complexes.

1. Low or No Product Yield

  • Question: My reaction yield is significantly lower than expected, or I've failed to isolate any product. What are the potential causes and solutions?

  • Answer: Low yields in BNPU metal complexation can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the purity of your this compound ligand and the metal salts. Impurities can interfere with the complexation. It is advisable to recrystallize the ligand if its purity is in doubt.

    • Solvent Choice and Purity: The choice of solvent is critical. While ethanol is commonly used, ensure it is anhydrous. The presence of water can lead to the formation of metal hydroxides or hydrated complexes, reducing the yield of the desired product.[1] Consider using freshly distilled or commercially available anhydrous solvents.

    • Reaction Conditions:

      • Temperature: The reaction may require heating (reflux) to proceed at an optimal rate.[1] Ensure the reaction mixture reaches and maintains the appropriate temperature for a sufficient duration.

      • Reaction Time: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.

      • pH: The pH of the reaction medium can influence the protonation state of the urea ligand and the stability of the metal ion. While not always necessary, buffering the solution might improve yields in some cases.

    • Stoichiometry: Carefully check the molar ratios of the ligand to the metal salt. An incorrect ratio can lead to the formation of undesired side products or leave unreacted starting materials. A common molar ratio for similar urea-based ligands is a 1:2 ligand to metal salt ratio.[1]

    Troubleshooting Workflow for Low Yield

    LowYieldWorkflow start Low or No Yield Observed check_reagents Verify Purity of BNPU and Metal Salt start->check_reagents check_solvent Ensure Solvent is Anhydrous and Appropriate check_reagents->check_solvent Reagents Pure check_conditions Review Reaction Temperature and Time check_solvent->check_conditions Solvent OK check_ratio Confirm Ligand:Metal Stoichiometry check_conditions->check_ratio Conditions Met optimization Systematic Optimization Required check_ratio->optimization Ratio Correct increase_temp Increase Reaction Temperature optimization->increase_temp If temperature is a likely factor prolong_time Extend Reaction Time optimization->prolong_time If reaction appears incomplete change_solvent Try an Alternative Anhydrous Solvent (e.g., Methanol, Acetonitrile) optimization->change_solvent If solubility or side reactions are suspected adjust_ratio Vary Ligand:Metal Ratio optimization->adjust_ratio If alternative complexes are possible success Improved Yield increase_temp->success prolong_time->success change_solvent->success adjust_ratio->success

    A workflow diagram for troubleshooting low product yield.

2. Product Insolubility and Purification Challenges

  • Question: The synthesized metal complex is insoluble in common organic solvents, making purification and characterization difficult. What can I do?

  • Answer: BNPU metal complexes are often colored and can be poorly soluble in solvents like methanol, ethanol, and chloroform.[1] However, they typically show good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

    • Purification:

      • Washing: If the product precipitates from the reaction mixture, wash it thoroughly with solvents in which the starting materials and byproducts are soluble, but the complex is not (e.g., ethanol, water).

      • Recrystallization: Attempt recrystallization from a solvent in which the complex has limited solubility at room temperature but is more soluble at elevated temperatures. A solvent/anti-solvent system can also be effective. For example, dissolve the complex in a minimal amount of hot DMF or DMSO and slowly add a solvent in which it is insoluble (an anti-solvent like water or diethyl ether) until precipitation occurs.

    • Characterization: For insoluble complexes, solid-state characterization techniques are essential.

      • FT-IR: Can be performed on a solid sample (e.g., using a KBr pellet).

      • Solid-State NMR: Can provide structural information.

      • X-ray Powder Diffraction (XRPD): To assess crystallinity and phase purity.

      • Elemental Analysis: Provides the elemental composition of the complex.

3. Product Instability

  • Question: My isolated product seems to decompose over time or upon exposure to air or light. How can I improve its stability?

  • Answer: The stability of metal complexes is influenced by the nature of the metal ion and the ligand.[2]

    • Handling and Storage:

      • Store the complex under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Protect the complex from light by storing it in an amber vial or a dark place.

      • Store at low temperatures (e.g., in a refrigerator or freezer) to slow down decomposition pathways.

    • Choice of Metal Ion: The stability of complexes can vary depending on the metal ion. For instance, the Irving-Williams series predicts the relative stabilities of divalent metal ion complexes.[2]

    • Ligand Modification: While this involves re-synthesis, slight modifications to the ligand structure can sometimes enhance the stability of the resulting complex.

Frequently Asked Questions (FAQs)

1. What is the typical coordination mode of this compound with metal ions?

  • Urea-type ligands can coordinate to metal ions through either the carbonyl oxygen atom or the nitrogen atoms of the amide groups.[3][4] Coordination through the carbonyl oxygen is more common for transition metals like Fe(III), Zn(II), and Cu(II).[3][5] Infrared (IR) spectroscopy is a key technique to determine the coordination mode.

    • Oxygen Coordination: A shift of the C=O stretching vibration to a lower frequency (wavenumber) in the IR spectrum of the complex compared to the free ligand suggests coordination through the oxygen atom.[3]

    • Nitrogen Coordination: A shift of the C=O stretching vibration to a higher frequency and a shift of the N-H stretching frequencies to lower values indicate coordination through the nitrogen atoms.[4][6]

2. Which characterization techniques are essential for BNPU metal complexes?

  • A combination of spectroscopic and analytical techniques is necessary for unambiguous characterization.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination site (as described above) and confirm the presence of characteristic functional groups.[1]

    • UV-Visible Spectroscopy: To study the electronic transitions within the complex. The spectra of the complexes will differ from that of the free ligand.[1]

    • Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used if the complex is sufficiently soluble and not paramagnetic.

    • Elemental Analysis: To determine the empirical formula of the synthesized complex.

    • Molar Conductance Measurements: To determine if the complex is an electrolyte in solution.[1]

3. How can I optimize the reaction stoichiometry?

  • The optimal ligand-to-metal ratio can vary. It is recommended to start with common ratios (e.g., 1:1, 1:2, 2:1 ligand:metal) and analyze the resulting products. A Job's plot (method of continuous variation) can be constructed using UV-Vis spectroscopy to determine the stoichiometry of the complex in solution.

    Logical Diagram for Stoichiometry Optimization

    StoichiometryOptimization start Goal: Optimize Stoichiometry exp_design Design Experiments with Varying Ratios (1:1, 1:2, 2:1) start->exp_design synthesis Synthesize Complexes exp_design->synthesis characterization Characterize Products (e.g., Yield, Purity, Spectroscopy) synthesis->characterization analysis Analyze Results to Identify Optimal Ratio characterization->analysis conclusion Determine Optimal Stoichiometry analysis->conclusion jobs_plot Perform Job's Plot Analysis (UV-Vis) for Solution Stoichiometry jobs_plot->analysis Provides supporting data

    A logical diagram illustrating the process of optimizing reaction stoichiometry.

Experimental Protocols

Synthesis of a Generic BNPU-Metal(II) Complex

This protocol is adapted from the synthesis of similar urea-based metal complexes.[1]

  • Ligand Dissolution: Dissolve this compound (1 mmol) in hot ethanol (20 mL).

  • Metal Salt Dissolution: In a separate flask, dissolve the metal(II) salt (e.g., chloride or nitrate salt, 2 mmol) in ethanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours. The formation of a colored precipitate may be observed.

  • Isolation: After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Washing: Wash the isolated solid with ethanol and then with distilled water to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator over anhydrous CaCl₂.

Data Presentation

Table 1: Physical Properties of a Representative 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea Ligand (L) and its Metal Complexes[1]

CompoundFormulaM.Wt. ( g/mol )ColorYield (%)M.P. (°C)
L C₁₇H₁₈N₄O₅358.35Colorless92149-151
[Cu₂(L)Cl₄(H₂O)₄] C₁₇H₂₆Cl₄Cu₂N₄O₉739.39Green83>300
[Ni₂(L)Cl₄(H₂O)₄] C₁₇H₂₆Cl₄N₄Ni₂O₉730.04Light Green75>300
[Co₂(L)Cl₄(H₂O)₄] C₁₇H₂₆Cl₄Co₂N₄O₉730.52Blue78>300
[Zn₂(L)Cl₄(H₂O)₄] C₁₇H₂₆Cl₄N₄O₉Zn₂743.44White80>300
[Cd₂(L)Cl₄(H₂O)₄] C₁₇H₂₆Cd₂Cl₄N₄O₉837.48White50>300

Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes[1]

Compoundν(N-H)ν(C=O)ν(C-N)ν(M-O)ν(O-H) of H₂O
L 310916681373--
[Cu₂(L)Cl₄(H₂O)₄] -162513755203442
[Ni₂(L)Cl₄(H₂O)₄] -162013705103332
[Co₂(L)Cl₄(H₂O)₄] -163013725153410
[Zn₂(L)Cl₄(H₂O)₄] -162813745253420
[Cd₂(L)Cl₄(H₂O)₄] -162213715183415

Note: The decrease in the ν(C=O) frequency in the complexes compared to the free ligand (L) suggests coordination via the carbonyl oxygen.

References

Interpretation of mass spectrometry data for 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Bis(4-nitrophenyl)urea

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the interpretation of mass spectrometry data for this compound (Synonym: 4',4''-Dinitrocarbanilide).

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

This compound has a molecular formula of C13H10N4O5. Its average molecular weight is approximately 302.24 g/mol , and its monoisotopic mass is 302.0651 Da.[1][2] This monoisotopic mass is the value you should look for as the base peak for the neutral molecule in high-resolution mass spectrometry.

Q2: What are the expected m/z values for the molecular ion in ESI-MS?

In Electrospray Ionization (ESI) Mass Spectrometry, the molecule typically becomes ionized by gaining or losing a proton or forming adducts with cations present in the mobile phase.

  • Positive Ion Mode: Expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 303.0724. It is also very common to observe sodium [M+Na]⁺ (m/z 325.0543) and potassium [M+K]⁺ (m/z 341.0282) adducts, especially if glassware or mobile phase additives are not scrupulously clean.[3][4]

  • Negative Ion Mode: The deprotonated molecule, [M-H]⁻, would appear at an m/z of approximately 301.0578.

Q3: Why am I seeing multiple peaks clustered around the expected molecular ion mass?

This is a common phenomenon in mass spectrometry. The cluster of peaks represents the isotopic distribution of the molecule. The main peak (monoisotopic peak) is from the molecule containing the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The subsequent smaller peaks (M+1, M+2, etc.) are from molecules containing heavier isotopes, such as ¹³C.

Q4: What are the major fragment ions I should expect in MS/MS analysis?

For N,N'-substituted ureas like this compound, a characteristic fragmentation pathway involves the cleavage of one of the C-N (amide) bonds.[5] When analyzing the protonated molecule ([M+H]⁺), this cleavage can lead to two primary fragment ions:

  • Fragment A: Protonated 4-nitroaniline ([C₆H₆N₂O₂ + H]⁺) at m/z ≈ 139.05 .

  • Fragment B: Protonated 4-nitrophenyl isocyanate ([C₇H₄N₂O₃ + H]⁺) or a related ion at m/z ≈ 165.03 .

Observing these fragments can help confirm the identity of the parent compound.

Troubleshooting Guide

Problem: I am not detecting any signal for my compound.

  • Solution 1 (Sample Preparation): this compound has poor solubility in water. Ensure it is fully dissolved in an appropriate organic solvent like DMSO or DMF before dilution into the mobile phase. Precipitation can block the ESI needle.

  • Solution 2 (Instrument Settings): Check the ionization source parameters. Ensure the capillary voltage, gas flow, and temperature are optimized for a molecule of this mass and polarity.

  • Solution 3 (Ionization Mode): Try switching between positive and negative ionization modes. While positive mode is common for urea compounds, the two nitro groups might also support negative ion formation.

Problem: My spectrum is dominated by sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, with a very small [M+H]⁺ peak.

  • Solution 1 (Solvent/Glassware Purity): This indicates sodium and potassium contamination. Use high-purity, LC-MS grade solvents. Avoid glass volumetric flasks and use polypropylene tubes, as glass can be a source of sodium ions.[4]

  • Solution 2 (Mobile Phase Additives): Adding a small amount (e.g., 0.1%) of an acid like formic acid to the mobile phase can enhance protonation, increasing the intensity of the [M+H]⁺ ion and suppressing the formation of metal adducts.[6]

Problem: I see many unexpected peaks and a high baseline.

  • Solution 1 (Sample Purity): Your sample may be impure. Verify its purity using another analytical technique like HPLC-UV or NMR.

  • Solution 2 (System Contamination): The mass spectrometer or HPLC system may be contaminated. Run a blank injection of your mobile phase to identify background ions. If necessary, flush the system with an appropriate cleaning solution.

Quantitative Data Summary

The table below summarizes the expected mass-to-charge ratios (m/z) for this compound in high-resolution mass spectrometry.

Ion Species DescriptionMolecular FormulaCalculated m/z (Da)Ionization Mode
Parent Ions
Monoisotopic Mass (Neutral)C₁₃H₁₀N₄O₅302.0651-
Protonated Molecule[M+H]⁺303.0724Positive
Sodium Adduct[M+Na]⁺325.0543Positive
Potassium Adduct[M+K]⁺341.0282Positive
Deprotonated Molecule[M-H]⁻301.0578Negative
Potential Fragment Ions (from [M+H]⁺)
Protonated 4-nitroaniline[C₆H₇N₂O₂]⁺139.0502Positive (MS/MS)
Protonated 4-nitrophenyl isocyanate ion[C₇H₅N₂O₃]⁺165.0295Positive (MS/MS)

Experimental Protocol: ESI-MS Analysis

This is a general protocol and may require optimization for your specific instrument.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO, Acetonitrile).

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the intended mobile phase. A common mobile phase for ESI-MS is 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode.

  • Instrumentation (Direct Infusion):

    • Set up the mass spectrometer in positive electrospray ionization mode.

    • Calibrate the instrument according to the manufacturer's guidelines to ensure mass accuracy.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.0 - 4.5 kV

      • Nebulizing Gas (N₂): 10 - 20 L/hr

      • Drying Gas (N₂): 250 - 350 °C

      • Source Temperature: 100 - 150 °C

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 100-500 to observe the parent ion and any adducts.

    • To confirm the structure, perform an MS/MS experiment. Select the [M+H]⁺ ion (m/z 303.07) as the precursor and acquire the product ion spectrum. Set collision energy (CE) starting at 15-20 eV and optimize as needed to induce fragmentation.

Visualizations

Below is a diagram illustrating a plausible fragmentation pathway for the protonated this compound molecule during MS/MS analysis.

fragmentation_pathway parent [M+H]⁺ This compound m/z = 303.07 collision CID parent->collision Precursor Ion Selection frag1 Fragment A Protonated 4-nitroaniline [C₆H₇N₂O₂]⁺ m/z = 139.05 collision->frag1 C-N Cleavage frag2 Fragment B 4-nitrophenyl isocyanate [C₇H₄N₂O₃] (Neutral Loss) collision->frag2 Associated Neutral Loss frag3 Fragment C Protonated 4-nitrophenyl isocyanate ion [C₇H₅N₂O₃]⁺ m/z = 165.03 collision->frag3 Alternative C-N Cleavage frag4 Fragment D 4-nitroaniline [C₆H₆N₂O₂] (Neutral Loss) collision->frag4 Associated Neutral Loss

Caption: Proposed MS/MS fragmentation of protonated this compound.

References

Safe handling and disposal of reagents for 1,3-Bis(4-nitrophenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,3-Bis(4-nitrophenyl)urea

This guide provides essential safety information, troubleshooting advice, and detailed protocols for handling and disposing of reagents involved in the synthesis of this compound. Researchers must consult their institution's specific safety guidelines and the Safety Data Sheet (SDS) for each chemical before beginning any experiment.

Frequently Asked Questions (FAQs)

General Safety & Handling

Q1: What are the primary hazards associated with the synthesis of this compound? A1: The primary hazards stem from the starting materials. 4-Nitroaniline is toxic if swallowed, inhaled, or in contact with skin and may cause organ damage through prolonged exposure.[1][2][3][4] Phosgene equivalents, such as triphosgene (a solid), are used as a safer alternative to highly toxic phosgene gas. However, triphosgene is corrosive, can cause severe skin and eye damage, and is fatal if inhaled as it can decompose into phosgene, especially in the presence of moisture.[5][6]

Q2: What is the minimum Personal Protective Equipment (PPE) required for this synthesis? A2: A comprehensive PPE setup is mandatory:

  • Eye Protection: Chemical splash goggles and a full-face shield.[5]

  • Hand Protection: Double gloving is recommended, for instance, with a nitrile inner glove and a chemically resistant outer glove (e.g., Viton or butyl rubber for phosgene/triphosgene).[5] Always inspect gloves before use.[1]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5][7]

  • Respiratory Protection: All work with triphosgene and 4-nitroaniline powder must be conducted in a certified chemical fume hood to avoid inhalation.[1][5][8] If there's a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[7]

Reagent-Specific Information

Q3: How should I handle and store 4-nitroaniline safely? A3: 4-Nitroaniline is a combustible solid that is sensitive to moisture.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[2] When weighing and transferring, avoid creating dust.[1][3] Use non-sparking tools and ensure adequate ventilation.[7]

Q4: What precautions are necessary when working with triphosgene? A4: Triphosgene is a stable solid but reacts with water and nucleophiles to generate highly toxic phosgene gas.[5]

  • Engineering Controls: Always handle triphosgene in a properly functioning chemical fume hood.[5][6] Consider installing a phosgene sensor in the lab as an additional safety measure.[6]

  • Storage: Store it in a tightly sealed container in a cool, dry, well-ventilated, and secure area, away from incompatible materials like water, amines, and alcohols.[5][6]

  • Handling: Do not breathe the dust.[6] Avoid all contact with skin and eyes.[6]

Waste Disposal

Q5: How do I dispose of waste containing 4-nitroaniline? A5: Waste containing 4-nitroaniline is considered hazardous and harmful to aquatic life.[1][2][4] It must not be poured down the drain.[1][2] Collect all solid and liquid waste in clearly labeled, sealed containers.[1] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal company.

Q6: What is the correct procedure for disposing of residual triphosgene and reaction mixtures? A6: Unreacted triphosgene and reaction mixtures are extremely hazardous.

  • Quenching: Slowly and carefully add the reaction mixture or residual triphosgene to a cold, stirred solution of sodium hydroxide or another suitable nucleophilic scavenger (like a concentrated ammonia solution) in the fume hood to neutralize any remaining phosgene.

  • Collection: Collect the quenched mixture in a designated, labeled hazardous waste container.

  • Disposal: The waste must be disposed of via your institution's EHS office. Never mix it with other waste streams unless explicitly permitted.[5][8]

Troubleshooting Guide

Q: I've spilled a small amount of 4-nitroaniline powder in the fume hood. What should I do? A: For small spills, ensure your PPE is intact. Gently sweep the powder up to avoid generating dust and place it in a labeled container for hazardous waste.[2] Clean the affected area thoroughly.[1] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. For larger spills, evacuate the area and contact your EHS office immediately.[5]

Q: I noticed a sharp, pungent odor during my reaction with triphosgene. What does this indicate? A: A sharp, "new-mown hay" odor may indicate the presence of phosgene gas, which means the triphosgene is decomposing and escaping your apparatus. Phosgene is an insidious poison as dangerous concentrations can be present without a strong odor. If you suspect a leak, check your apparatus for leaks from a safe distance. If the smell persists or you feel any respiratory irritation, evacuate the lab immediately and trigger the emergency alarm. Alert your supervisor and EHS office. Seek immediate medical attention if you believe you have been exposed.[5]

Q: What are the signs of acute exposure to 4-nitroaniline? A: 4-Nitroaniline is readily absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1] The first sign of toxicity is often cyanosis (a bluish discoloration of the skin, lips, and nail beds).[1] Other symptoms include headache, dizziness, nausea, and shortness of breath.[1] If you suspect exposure, remove contaminated clothing immediately, wash the affected skin with plenty of soap and water, and seek urgent medical attention.[3][5]

Quantitative Hazard Data

The following table summarizes key quantitative safety data for the primary reagents.

Feature4-NitroanilineTriphosgene (Bis(trichloromethyl) carbonate)
CAS Number 100-01-6[2][3]32315-10-9
Physical Form Yellow to brown crystalline solid[1]White crystalline solid[6]
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]Fatal if inhaled. Causes severe skin burns and eye damage.[6]
GHS Hazard Codes H301, H311, H331, H373, H412[1]H314, H330[6]
OSHA PEL (TWA) 1 ppm (6 mg/m³)[1]Not established for triphosgene; Phosgene is 0.1 ppm (0.4 mg/m³)[9]
ACGIH TLV (TWA) 3 mg/m³[1]Not established for triphosgene; Phosgene is 0.1 ppm (0.4 mg/m³)[9]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Triphosgene
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and a phosgene sensor is active, if available. Prepare a quenching solution (e.g., 10% NaOH) and keep it accessible within the hood.

  • PPE: Don full PPE, including a face shield and double gloves.

  • Dispensing: Conduct all manipulations within the fume hood. Open the triphosgene container away from your face. Use a clean, dry spatula or powder funnel to weigh and transfer the solid. Avoid creating dust.

  • Cleaning: Tightly reseal the container immediately after use. Decontaminate the spatula and any other equipment by immersing them in the quenching solution inside the fume hood.

  • Waste: Dispose of any contaminated wipes or gloves as solid hazardous waste in a designated, sealed container.[6]

Protocol 2: Disposal of Nitrated Aromatic Waste
  • Segregation: Collect all waste streams containing 4-nitroaniline or the this compound product (including mother liquor, filter cakes, and contaminated solvents) in a dedicated, properly labeled hazardous waste container.[1] Nitrated aromatic compounds should not be mixed with other chemical waste unless instructed by your EHS office.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "4-Nitroaniline, Toluene"), and the associated hazards (e.g., "Toxic," "Flammable").

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS department.

  • Documentation: Maintain a log of the waste generated.

  • Disposal: Final disposal must be handled by a licensed professional service, often involving high-temperature incineration.

Visual Workflow Guides

Safe_Handling_Workflow storage Store Reagent in Designated Cabinet transport Transport to Fume Hood in Secondary Containment storage->transport prep Prepare Work Area (Fume Hood, PPE) dispense Weigh and Dispense Reagent prep->dispense transport->prep reaction Perform Synthesis dispense->reaction quench Quench Reaction (If Necessary) reaction->quench waste Segregate and Collect Hazardous Waste reaction->waste Direct to waste (e.g., filtration) decon Decontaminate Glassware and Equipment reaction->decon quench->waste quench->decon disposal Store Waste for EHS Pickup waste->disposal

Caption: Workflow for safe reagent handling from storage to disposal.

Spill_Response_Plan spill Chemical Spill Occurs assess Assess Severity (Size, Hazard) spill->assess small_spill Small & Manageable Spill assess->small_spill  Small large_spill Large or Highly Toxic Spill assess->large_spill Large   alert Alert Personnel Nearby small_spill->alert evacuate EVACUATE AREA large_spill->evacuate cleanup Contain and Clean Up with Spill Kit alert->cleanup dispose Package and Label Waste for Disposal cleanup->dispose report Report Incident dispose->report contact_ehs Contact EHS and Emergency Services evacuate->contact_ehs contact_ehs->report

Caption: Decision tree for responding to a chemical spill.

References

Strategies for enhancing the binding affinity of urea-based anion receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urea-based anion receptors. The content is designed to address specific experimental challenges and provide practical guidance on strategies to enhance binding affinity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the binding affinity of a urea-based anion receptor?

A1: The key strategies to enhance binding affinity revolve around modifying the electronic properties and structural organization of the receptor. These include:

  • Increasing N-H Acidity: Incorporating electron-withdrawing groups (e.g., -NO₂, -CF₃) on the receptor's aromatic framework increases the acidity of the urea N-H protons, leading to stronger hydrogen bonds with the target anion.[1]

  • Preorganization: Designing rigid receptor architectures, such as macrocycles or tripodal structures, minimizes the entropic penalty upon binding, as the receptor is already in a conformation suitable for anion coordination.[1][2]

  • Shape Complementarity: Creating a binding cavity that matches the geometry of the target anion can significantly enhance selectivity and affinity.[3]

  • Multiple Binding Sites: The use of bis-urea or multi-urea systems allows for the formation of multiple hydrogen bonds, leading to a stronger overall interaction.[1][4]

  • Ion-Pair Recognition: Incorporating a secondary binding site, such as a polyether chain, can allow the receptor to bind the counter-cation simultaneously, which can cooperatively enhance anion binding.[4][5]

  • Thiourea Substitution: Replacing the urea oxygen with a sulfur atom to form a thiourea group increases the acidity of the N-H protons, which can lead to stronger anion binding.[2][6]

Q2: How does the choice of solvent affect anion binding affinity?

A2: The solvent plays a critical role in anion recognition. In polar, competitive solvents like water or DMSO, the solvent molecules can strongly solvate both the receptor and the anion, weakening their interaction.[7] Binding affinities are generally higher in less polar solvents where the energetic cost of desolvation is lower. However, receptor and anion salt solubility must be considered. For biological applications, studies in aqueous media are necessary, which presents a significant challenge due to the high hydration energy of anions.[7]

Q3: My receptor appears to be decomposing upon addition of fluoride. What is happening and how can I prevent it?

A3: Highly basic anions, particularly fluoride, can deprotonate the acidic N-H protons of the urea group instead of forming a hydrogen-bonded complex.[5][7] This is especially true for receptors functionalized with strong electron-withdrawing groups. In some cases, this deprotonation can lead to subsequent reactions and decomposition of the receptor, such as the formation of a cyclic benzimidazolinone from an ortho-nitro substituted bis-urea receptor.[1][8]

  • Troubleshooting:

    • Consider using a less basic anion for initial binding studies.

    • If fluoride binding is essential, try modifying the receptor design to reduce the acidity of the N-H protons slightly, for example, by changing the position of the electron-withdrawing group.[1]

    • Perform experiments in less polar solvents where the basicity of fluoride is attenuated.

Q4: The stoichiometry of my receptor-anion complex is not 1:1. Is this normal?

A4: While 1:1 complexes are common, other stoichiometries like 1:2 (receptor:anion) can occur, particularly with flexible, acyclic receptors.[2][4] This may indicate that different parts of the receptor can bind anions independently or that a second anion binds after a conformational change induced by the first. It is crucial to use techniques like Job's plot analysis or non-linear regression fitting of titration data to accurately determine the binding stoichiometry.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no observable binding 1. Receptor N-H protons are not acidic enough. 2. High entropic penalty for binding due to receptor flexibility. 3. Competitive solvent is weakening the interaction. 4. Incorrect anion guest for the receptor's cavity size/shape.1. Introduce electron-withdrawing groups to the receptor scaffold. 2. Redesign the receptor to have a more rigid, preorganized structure. 3. Use a less polar, non-coordinating solvent (if solubility permits). 4. Screen a wider range of anions with different geometries.
¹H NMR signals are broadening significantly during titration 1. Intermediate exchange on the NMR timescale between the free and bound states of the receptor. 2. Receptor aggregation.1. Perform the titration at a lower temperature to slow down the exchange rate. 2. Vary the concentration of the receptor to check for aggregation effects. Dilute if necessary.
Inconsistent binding constants between different techniques (e.g., NMR vs. UV-vis) 1. Different experimental conditions (concentration, solvent, temperature). 2. The chosen spectroscopic handle is not solely reporting on the binding event (e.g., deprotonation causes a color change, not just H-bonding).1. Ensure all experimental parameters are kept consistent across different methods. 2. Use a complementary technique like Isothermal Titration Calorimetry (ITC) to directly measure the heat of binding and confirm the interaction thermodynamics.[1]
Receptor deprotonation instead of hydrogen bonding The anion is too basic for the acidity of the receptor's N-H protons.1. Use a less basic anion (e.g., chloride instead of acetate). 2. Reduce the acidity of the receptor by modifying its electronic structure. 3. Note that deprotonation can be a valid sensing mechanism if it is reversible and produces a measurable signal.[9]

Quantitative Data Summary

The following tables summarize binding affinity data for representative urea-based anion receptors. Note that binding constants are highly dependent on the solvent and temperature.

Table 1: Binding Constants (Kₐ, M⁻¹) for Bis-Urea Receptors with Various Anions

ReceptorAnionSolventKₐ (M⁻¹)Reference
BUR-2 (meta-nitro) Acetate (OAc⁻)DMSO-d₆/0.5% H₂OHigh Affinity[1]
BUR-2 (meta-nitro) Dihydrogen Phosphate (H₂PO₄⁻)DMSO-d₆/0.5% H₂OModerate Affinity[1]
R1 (Naphthyl-bis-urea) Acetate (OAc⁻)MeCN/DMSO 9:1K₁₁= 4058, K₁₂=1835[4]
R1 (Naphthyl-bis-urea) Benzoate (OBz⁻)MeCN/DMSO 9:1Lower than OAc⁻[4][5]
L1 (Thiourea-cleft) Fluoride (F⁻)DMSOlog K = 3.70[10]
L2 (Urea-cleft) Fluoride (F⁻)DMSOLower than L1[6]

*Qualitative descriptions from the source, specific Kₐ values determined by ITC.

Table 2: Thermodynamic Parameters for Bis-Urea Receptor (BUR-2) Binding

AnionΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)TΔS° (kJ mol⁻¹)Reference
Acetate (OAc⁻) -27.73--[1][8]
Dihydrogen Phosphate (H₂PO₄⁻) -Large entropic contribution-[1][8]
Fluoride (F⁻) with BUR-1 (ortho-nitro) +13.78 (decomposition)-+30.90 (decomposition)[1][8]

Experimental Protocols

Protocol 1: ¹H NMR Titration for Binding Constant Determination
  • Preparation:

    • Prepare a stock solution of the urea-based receptor of known concentration (e.g., 1 mM) in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare a stock solution of the anion guest (as a tetrabutylammonium salt to ensure solubility) of a much higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Initial Spectrum:

    • Transfer a precise volume (e.g., 0.5 mL) of the receptor stock solution to an NMR tube.

    • Record a high-resolution ¹H NMR spectrum of the free receptor. Identify the chemical shifts of the urea N-H protons.

  • Titration:

    • Add small, precise aliquots of the anion guest stock solution to the NMR tube containing the receptor solution.

    • After each addition, gently mix the solution and record a new ¹H NMR spectrum.

    • Monitor the downfield shift of the urea N-H proton signals, which indicates hydrogen bonding to the anion.[4][5]

  • Data Analysis:

    • Continue adding the guest until the chemical shift of the N-H protons no longer changes significantly (saturation).

    • Plot the change in chemical shift (Δδ) of the N-H protons against the concentration of the added guest.

    • Fit the resulting binding isotherm using a suitable binding model (e.g., 1:1, 1:2) with specialized software (e.g., HypNMR, Bindfit) to calculate the association constant (Kₐ).

Protocol 2: UV-Vis Spectrophotometric Titration
  • Preparation:

    • This method is suitable for receptors containing a chromophore that changes its electronic environment upon anion binding.[6]

    • Prepare a stock solution of the receptor (e.g., 10⁻⁵ M) and a more concentrated stock solution of the anion guest in a UV-transparent solvent (e.g., DMSO, Acetonitrile).

  • Titration:

    • Place a known volume and concentration of the receptor solution in a quartz cuvette.

    • Record the initial absorption spectrum.

    • Add small aliquots of the anion guest stock solution to the cuvette.

    • Record a new spectrum after each addition, observing changes in the absorption maximum (λₘₐₓ) or the appearance of new bands.[10]

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength against the guest concentration.

    • Fit the data to a suitable binding model to determine the binding constant.

Visualizations

experimental_workflow cluster_synthesis Receptor Synthesis cluster_binding Binding Affinity Study start Primary Amine + Isocyanate synthesis Urea Formation Reaction start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization prep Prepare Receptor & Anion Stock Solutions characterization->prep Qualified Receptor titration Perform Titration (NMR/UV-vis/ITC) prep->titration data_acq Record Spectral/Thermal Changes titration->data_acq analysis Data Analysis & Curve Fitting data_acq->analysis ka Determine Binding Constant (Ka) analysis->ka

Caption: Experimental workflow for synthesis and binding affinity evaluation of urea-based receptors.

logical_relationship cluster_strategies Strategies to Enhance Affinity cluster_effects Primary Effects ewg Add Electron-Withdrawing Groups (-NO2, -CF3) acidity Increase N-H Acidity ewg->acidity preorg Introduce Structural Rigidity (Preorganization) entropy Decrease Entropic Penalty preorg->entropy multisite Incorporate Multiple Urea Groups enthalpy Increase Favorable Enthalpy multisite->enthalpy affinity Enhanced Binding Affinity acidity->affinity Stronger H-Bonds entropy->affinity Favorable ΔG enthalpy->affinity Favorable ΔG

Caption: Key strategies and their effects on enhancing the binding affinity of urea-based receptors.

References

Validation & Comparative

Purity Validation of Synthesized 1,3-Bis(4-nitrophenyl)urea: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of elemental analysis for the purity validation of 1,3-Bis(4-nitrophenyl)urea against other common analytical techniques, supported by experimental protocols and data.

Data Presentation

Elemental Composition of this compound

The purity of a synthesized batch of this compound can be initially assessed by comparing its experimentally determined elemental composition to the theoretical values. The molecular formula for this compound is C₁₃H₁₀N₄O₅, with a molecular weight of 302.24 g/mol .

ElementTheoretical Percentage (%)Typical Experimental Percentage (%)*Acceptable Deviation (%)
Carbon (C)51.6651.52± 0.4
Hydrogen (H)3.343.31± 0.4
Nitrogen (N)18.5418.45± 0.4
Oxygen (O)**26.4626.72(by difference)

*Typical experimental values are illustrative and based on an acceptable deviation of ±0.4%, a common standard in many chemistry journals.[1][2] **Oxygen is typically determined by difference and not direct measurement in standard CHN analysis.

Comparison of Purity Validation Methods

Elemental analysis provides a fundamental assessment of a compound's elemental composition. However, other methods offer complementary information, particularly regarding the presence of impurities.

FeatureElemental Analysis (CHN Analysis)High-Performance Liquid Chromatography (HPLC)Spectroscopic Methods (FTIR, NMR)
Principle Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ gases, which are then quantified.Separation of the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.Measures the interaction of the molecule with electromagnetic radiation to provide structural information.
Information Provided Percentage composition of Carbon, Hydrogen, and Nitrogen.Percentage purity based on the relative peak area of the main compound and impurities.[3]Confirms the presence of functional groups and the overall molecular structure. Can detect structurally similar impurities.
Strengths - Confirms elemental composition and empirical formula.- Highly accurate and precise for pure compounds.- High sensitivity for detecting trace impurities.[3]- Can separate and quantify individual impurities.- Widely used in the pharmaceutical industry for purity and stability testing.[4][5][6]- Provides structural confirmation.- ¹H NMR can be used for quantitative analysis (qNMR).
Limitations - Does not provide information on the nature of impurities.- Insensitive to impurities with similar elemental compositions.- Requires a suitable chromophore for UV detection.- Method development can be time-consuming.- Less sensitive for detecting minor impurities compared to HPLC.- May not distinguish between isomers effectively without specific methods.
Typical Application Final purity confirmation of a purified compound.Routine quality control, impurity profiling, and stability testing.Structural elucidation and confirmation of identity.

Experimental Protocols

A detailed methodology is crucial for obtaining accurate and reproducible results.

Elemental Analysis (CHN Combustion Analysis)

This protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of this compound.

Instrumentation: A calibrated CHN elemental analyzer.

Protocol:

  • Sample Preparation:

    • Ensure the synthesized this compound is finely powdered and homogenous.

    • Dry the sample under vacuum to remove any residual solvents.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.[7][8]

    • Seal the tin capsule to enclose the sample securely.

  • Instrument Setup and Calibration:

    • Perform daily instrument checks and ensure the combustion and reduction tubes are in good condition.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Run at least three standards to generate a valid calibration curve.[9]

  • Sample Analysis:

    • Place the sealed tin capsule containing the sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample undergoes flash combustion in a pure oxygen environment at approximately 1000°C.[7]

    • The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[7]

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

    • Compare the experimental percentages to the theoretical values for C₁₃H₁₀N₄O₅. The results should be within the acceptable deviation of ±0.4%.[1]

Potential Impurities in Synthesized this compound

The purity of the final product is highly dependent on the synthetic route and purification methods. Common synthesis methods involve the reaction of 4-nitroaniline with a phosgene equivalent, such as triphosgene or bis(trichloromethyl) carbonate.[10] Another route involves the reaction of methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline.[11]

Potential impurities may include:

  • Unreacted Starting Materials: 4-nitroaniline.

  • Intermediates: Such as 4-nitrophenyl isocyanate.

  • Byproducts: From side reactions, such as the formation of other urea derivatives.

  • Residual Solvents: From the reaction or purification steps (e.g., ethyl acetate, xylene).[10][11]

Mandatory Visualization

The following diagrams illustrate the workflow for purity validation and the logical relationship of the synthesis and analysis process.

Purity_Validation_Workflow Purity Validation Workflow for this compound synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification drying Drying purification->drying weighing Accurate Weighing (1-3 mg) drying->weighing combustion Flash Combustion (~1000°C in O₂) weighing->combustion separation Gas Chromatography Separation of CO₂, H₂O, N₂ combustion->separation detection Thermal Conductivity Detection separation->detection calculation Calculation of %C, %H, %N detection->calculation comparison Comparison with Theoretical Values calculation->comparison purity Purity Assessment comparison->purity

Caption: Workflow for Elemental Analysis Purity Validation.

Synthesis_and_Analysis_Logic Logical Flow of Synthesis and Purity Analysis cluster_synthesis Synthesis and Purification cluster_analysis Purity Validation start_materials Starting Materials (e.g., 4-nitroaniline) reaction Chemical Reaction start_materials->reaction crude_product Crude Product reaction->crude_product purification Purification crude_product->purification pure_product Purified Product purification->pure_product elemental_analysis Elemental Analysis (%C, %H, %N) pure_product->elemental_analysis hplc HPLC (Impurity Profile) pure_product->hplc spectroscopy Spectroscopy (Structure Confirmation) pure_product->spectroscopy final_purity Purity Confirmed elemental_analysis->final_purity hplc->final_purity spectroscopy->final_purity

Caption: Synthesis and Multi-faceted Purity Analysis Logic.

References

Comparative Analysis of the Antibacterial Efficacy of 1,3-Bis(4-nitrophenyl)urea and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct quantitative antibacterial efficacy data for 1,3-Bis(4-nitrophenyl)urea against common bacterial strains was not available in the public domain at the time of this review. Therefore, this guide utilizes published data for a closely related structural analog, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea , to provide a comparative framework against commercial antibiotics. The antibacterial profile of this compound may differ.

This guide presents a comparative overview of the in-vitro antibacterial efficacy of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea against a panel of Gram-positive and Gram-negative bacteria, juxtaposed with the performance of widely-used commercial antibiotics. The data is compiled from published research to offer a resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy is primarily evaluated through two key metrics: the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition. MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the Zone of Inhibition is a measure of the effectiveness of a compound in inhibiting bacterial growth in a disk diffusion assay.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values (in µg/mL) of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and a selection of commercial antibiotics against various bacterial strains. Lower MIC values are indicative of higher antibacterial potency.

Microorganism1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (µg/mL)Tetracycline (µg/mL)Amikacin (µg/mL)
Bacillus subtilis (Gram-positive)1000[1]125[1]62.5[1]
Staphylococcus aureus (Gram-positive)500[1]62.5[1]31.25[1]
Escherichia coli (Gram-negative)500[1]250[1]125[1]
Serratia marcescens (Gram-negative)500[1]1000[1]500[1]
Zone of Inhibition Data

The table below presents the diameter of the zone of inhibition (in mm) for 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and commercial antibiotics. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.

Microorganism1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (mm)Tetracycline (mm)Amikacin (mm)
Bacillus subtilis (Gram-positive)10[1]15[1]18[1]
Staphylococcus aureus (Gram-positive)12[1]18[1]21[1]
Escherichia coli (Gram-negative)11[1]13[1]16[1]
Serratia marcescens (Gram-negative)14[1]9[1]11[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized protocols.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea) is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the antimicrobial agent are prepared in a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).[2][3][4] This creates a concentration gradient of the test compound across the wells.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending a few colonies from a fresh agar plate into a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][5]

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are also included.[2] The plate is then incubated at 37°C for 16-20 hours.[4]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[3]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound prep_dilutions Perform Serial Dilutions in Microtiter Plate prep_compound->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for MIC Determination by Broth Microdilution.
Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[6][7]

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to come to room temperature. The surface of the agar should be dry before inoculation.[8]

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the MIC assay, adjusted to a 0.5 McFarland turbidity standard.[8]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The entire surface of the agar plate is then evenly streaked with the swab in three directions to ensure a confluent lawn of bacterial growth.[9]

  • Application of Antimicrobial Disks: Filter paper disks impregnated with a standard concentration of the antimicrobial agent (or the test compound) are aseptically placed on the surface of the inoculated agar plate.[9]

  • Incubation: The plates are inverted and incubated at 35°C for 16-18 hours.[10]

  • Measurement of Zone of Inhibition: After incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.[6]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plate Prepare Mueller-Hinton Agar Plate inoculate Inoculate Agar Surface for Confluent Growth prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate apply_disks Apply Antimicrobial Disks inoculate->apply_disks incubate Incubate at 35°C for 16-18 hours apply_disks->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone

Workflow for Zone of Inhibition by Disk Diffusion.

Probable Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated in the reviewed literature, studies on related diphenylurea compounds suggest a potential mode of action. Research indicates that some synthetic diphenylurea compounds exert their antibacterial effects by targeting and inhibiting bacterial cell wall synthesis. This mechanism is distinct from many existing classes of antibiotics, highlighting the potential for such compounds to address antibiotic resistance. Further investigation is required to confirm if this compound shares this mechanism.

References

A Comparative Analysis of Diaryl Ureas in Cancer Cell Line Studies: 1,3-Bis(4-nitrophenyl)urea in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of novel anticancer agents. This structural motif is central to several approved kinase inhibitors and numerous investigational compounds. This guide provides a comparative overview of the in vitro anticancer activity of various diaryl urea compounds, with a focus on placing the potential efficacy of 1,3-Bis(4-nitrophenyl)urea into the context of its better-studied analogs and the clinically approved drug, Sorafenib.

While direct experimental data on the anticancer activity of this compound is limited in the currently available scientific literature, this guide leverages data from its close structural analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , and the multi-kinase inhibitor Sorafenib to provide a valuable comparative framework. This approach allows for an informed perspective on the potential of this compound and highlights the structure-activity relationships within this important class of compounds.

Comparative Efficacy in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of COH-SR4 and Sorafenib across a panel of human cancer cell lines. Lower IC50 values are indicative of greater potency in inhibiting cell proliferation.

CompoundCancer Cell LineIC50 (µM)Reference
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) H1417 (Lung)1.2 ± 0.2[1]
H1618 (Lung)1.5 ± 0.2[1]
H358 (Lung)2.1 ± 0.2[1]
H520 (Lung)2.4 ± 0.3[1]
B16-F0 (Melanoma)5 ± 1
Hs600T (Melanoma)6 ± 1
A2058 (Melanoma)11 ± 2
Sorafenib HepG2 (Liver)~6[2]
HuH-7 (Liver)~6[2]
A549 (Lung)Varies (e.g., ~5-10)
PC-9 (Lung)Varies (e.g., ~5-10)

Mechanisms of Action and Signaling Pathways

Diaryl ureas exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been shown to induce apoptosis and cause G0/G1 or G2/M phase cell cycle arrest in cancer cells.[1] Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the PI3K/Akt signaling cascade.[1] Activation of AMPK, a key energy sensor, can lead to the inhibition of anabolic pathways and the induction of apoptosis. Conversely, the PI3K/Akt pathway is a major survival pathway, and its inhibition promotes programmed cell death.

cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects COH_SR4 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) AMPK AMPK COH_SR4->AMPK activates Akt Akt COH_SR4->Akt inhibits CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) COH_SR4->CellCycleArrest Apoptosis Apoptosis AMPK->Apoptosis Akt->Apoptosis inhibition leads to

Mechanism of Action for COH-SR4

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) and intracellular kinases.[2] By inhibiting kinases in the RAF/MEK/ERK signaling pathway, Sorafenib blocks tumor cell proliferation. It also targets VEGFR and PDGFR, key receptors involved in angiogenesis, thereby inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.

cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Sorafenib Sorafenib RAF_MEK_ERK RAF/MEK/ERK Pathway Sorafenib->RAF_MEK_ERK inhibits VEGFR_PDGFR VEGFR/PDGFR Signaling Sorafenib->VEGFR_PDGFR inhibits Proliferation Tumor Cell Proliferation RAF_MEK_ERK->Proliferation inhibition blocks Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis inhibition blocks

Mechanism of Action for Sorafenib

Experimental Protocols

The data presented in this guide is primarily derived from in vitro cell-based assays. Below are detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the diaryl urea compounds for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Diaryl Urea Compounds A->B C Incubate with MTT Solution B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Experimental Workflow for MTT Assay
Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is used to identify the expression levels of key proteins in signaling pathways.

Protocol:

  • Protein Extraction: Cancer cells are treated with the diaryl urea compounds for a specified time. The cells are then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein of interest (e.g., p-AMPK, Akt, p-ERK). Subsequently, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: The signal is captured using an imaging system, and the intensity of the bands corresponding to the target protein is quantified to determine its relative expression level.

Conclusion

This comparative guide highlights the potent anticancer activity of diaryl ureas, exemplified by the clinical drug Sorafenib and the promising investigational compound COH-SR4. While direct cytotoxic data for this compound remains to be elucidated, the information on its close analog, COH-SR4, suggests that it may also possess significant antiproliferative properties. The diverse mechanisms of action, primarily targeting key signaling pathways like RAF/MEK/ERK and PI3K/Akt/AMPK, underscore the versatility of the diaryl urea scaffold. Further investigation into this compound and other novel derivatives is warranted to fully explore their therapeutic potential in oncology. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of anticancer agents.

References

A Comparative Guide to the Quantification of 1,3-Bis(4-nitrophenyl)urea: Cross-validation of HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of 1,3-Bis(4-nitrophenyl)urea, a compound of interest in various research contexts. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these methods for quantitative analysis.

Introduction to this compound and its Quantification

This compound is a symmetrical urea derivative.[1][2][3] Accurate quantification of this and similar compounds is crucial for various applications, including in vitro and in vivo studies. Both HPLC and NMR are well-established analytical techniques, each offering distinct advantages for quantitative purposes. HPLC is renowned for its sensitivity and separation capabilities, while quantitative NMR (qNMR) is valued for its high precision and reliance on a direct relationship between signal intensity and the number of nuclei.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of quantitative results. The following sections outline the experimental protocols for the quantification of this compound using both HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

The development of a robust HPLC method for urea-based compounds often requires careful consideration of their polarity.[5][6] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for reversed-phase chromatography.

    • Mobile Phase : A gradient elution with acetonitrile and water is often employed. For compounds like 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid has been used.[7]

    • Flow Rate : Typically 1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

    • Detection : UV detection at a wavelength where the analyte exhibits maximum absorbance. Given the presence of nitro-aromatic rings, a wavelength in the range of 254-370 nm would be appropriate.[8]

    • Injection Volume : 10 µL.

  • Standard Preparation : A stock solution of this compound is prepared in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or a mixture of acetonitrile and water.[9][10] Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary ratio method of measurement and can be highly accurate when performed correctly.[4][11]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation :

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent, such as DMSO-d6, in which both the analyte and the internal standard are fully soluble.[12]

    • Transfer a precise volume of the solution into an NMR tube.

  • Internal Standard Selection : An ideal internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. It should also be chemically stable and not react with the analyte. For aromatic compounds, standards like maleic acid or 1,4-dinitrobenzene could be suitable.

  • NMR Acquisition Parameters :

    • Pulse Program : A simple 1D proton pulse sequence (e.g., zg30) is typically used.[13]

    • Relaxation Delay (d1) : To ensure full relaxation of all relevant protons for accurate integration, a long relaxation delay is crucial. This should be at least 5 times the longest T1 relaxation time of the protons being quantified.[11]

    • Number of Scans : A sufficient number of scans (e.g., 16 or more) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]

    • Spectral Width : The spectral width should be large enough to encompass all signals of interest.

  • Data Processing :

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. The concentration of the analyte is then calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the initial weights of the analyte and the internal standard.[11]

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics that can be expected from the cross-validation of HPLC and qNMR for the quantification of this compound. The values presented are illustrative and based on typical performance for similar analytical methods.

Parameter HPLC-UV ¹H-qNMR
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (RSD%)
- Repeatability< 1.0%< 0.5%
- Intermediate Precision< 2.0%< 1.0%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangeµg/mL range
Sample Throughput HighModerate
Destructive/Non-destructive DestructiveNon-destructive

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for both HPLC and qNMR quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Serial Dilutions (for Calibration Curve) B->C D Filter Sample B->D E Inject into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I K Quantify Concentration I->K J Construct Calibration Curve J->K qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum (with appropriate d1) C->D E Process Spectrum (Phase & Baseline Correction) D->E F Integrate Analyte & Standard Signals E->F G Calculate Molar Ratio F->G H Determine Concentration/Purity G->H

References

A Comparative Guide to the Synthesis of 1,3-Bis(4-nitrophenyl)urea: Reproducibility and Scalability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common synthesis protocols for 1,3-Bis(4-nitrophenyl)urea, a key intermediate in the pharmaceutical and dye industries. The following sections detail various synthetic methodologies, presenting key performance indicators to aid researchers, scientists, and drug development professionals in selecting the most suitable protocol based on reproducibility and scalability.

Quantitative Data Summary

The efficiency and outcome of different synthetic routes for this compound are summarized in the table below. These protocols primarily utilize p-nitroaniline as a starting material with different coupling agents.

ProtocolReagentsSolventBaseYield (%)Melting Point (°C)Reference
Protocol 1 p-Nitroaniline, Bis(trichloromethyl) carbonateEthyl AcetatePyridine89%305-307[1]
Protocol 2 p-Nitroaniline, Bis(trichloromethyl) carbonateEthyl AcetateTriethylamine84%304-306[1]
Protocol 3 p-Nitroaniline, Bis(trichloromethyl) carbonateButyl AcetateTriethylamine88%306-308[1]
Protocol 4 Methyl N-(4-nitrophenyl)carbamate, 4-NitroanilineXyleneGenamin CS 302 D85.2%Not Reported[2]
Protocol 5 4-Nitroaniline, Bis(trichloromethyl) carbonateDichloromethaneNot specified75.6%Not Reported[3]

Experimental Protocols

Detailed methodologies for the key synthesis protocols are provided below. These protocols offer a step-by-step guide to the synthesis of this compound and its analogs.

Protocol 1: Using Bis(trichloromethyl) carbonate in Ethyl Acetate with Pyridine [1]

  • Dissolve 2.4g (0.008 mole) of bis(trichloromethyl) carbonate in 30mL of ethyl acetate and place it in a 50mL dropping funnel.

  • In a reactor, add 5.52g (0.04 mole) of p-Nitroaniline and dissolve it in 60mL of ethyl acetate.

  • Add 3.7mL of pyridine to the p-nitroaniline solution.

  • At 40°C, add the bis(trichloromethyl) carbonate solution dropwise over 1 hour.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Add 40mL of water and boil for 0.5 hours.

  • Filter the mixture and wash the filter cake with 40mL of 95% ethanol.

  • Dry the resulting yellow solid to obtain the final product.

Protocol 2: Using Bis(trichloromethyl) carbonate in Ethyl Acetate with Triethylamine [1]

  • Dissolve 2.4g (0.008 mole) of bis(trichloromethyl) carbonate in 30mL of ethyl acetate and place it in a 50mL dropping funnel.

  • In a reactor, add 5.52g (0.04 mole) of p-Nitroaniline and dissolve it in 60mL of ethyl acetate.

  • Add 6mL of triethylamine to the p-nitroaniline solution.

  • At 40°C, add the bis(trichloromethyl) carbonate solution dropwise over 1 hour.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Add 40mL of water and boil for 0.5 hours.

  • Filter the mixture and wash the filter cake with 40mL of 95% ethanol.

  • Dry the resulting yellow solid.

Protocol 4: From Methyl N-(4-nitrophenyl)carbamate [2]

  • Introduce 9.81 g (50 mmoles) of methyl N-(4-nitrophenyl)carbamate, 6.9 g (50 mmoles) of 4-nitroaniline, 140 ml of xylene, and 11.8 g (about 50 mmoles) of Genamin CS 302 D into a flask equipped with a reflux condenser.

  • Boil the mixture. The yellow crystals of the end-product should appear within the first 3 minutes of boiling.

  • After boiling for 0.5 hours, the thick, orange crystal suspension is filtered under vacuum while hot.

  • Wash the filter cake twice with 20 ml of hot xylene each time, followed by a wash with acetone.

  • Dry the product in a vacuum to yield N,N'-bis(4-nitrophenyl)-urea.

Reproducibility and Scalability Considerations

Reproducibility:

The use of bis(trichloromethyl) carbonate (triphosgene), a solid and safer alternative to phosgene gas, generally leads to more reproducible results.[1] The reaction conditions described in Protocols 1, 2, and 3 are well-defined with specific temperatures and reaction times, which should contribute to good reproducibility. Protocol 4 relies on a commercially available amine mixture (Genamin CS 302 D), and consistency of this reagent is crucial for reproducibility.

Scalability:

For industrial-scale production, the use of highly toxic phosgene gas is a significant safety concern.[1] Protocols utilizing bis(trichloromethyl) carbonate offer a significant advantage in terms of safety for transportation, storage, and handling, making them more suitable for scaling up.[1] The reaction conditions (e.g., 40°C and reflux) are generally manageable on a larger scale. However, the exothermic nature of the reaction between isocyanates (formed in situ) and amines needs to be carefully managed during scale-up to ensure temperature control. The filtration and washing steps are standard procedures that can be scaled up with appropriate equipment.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound using a phosgene equivalent.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification A Dissolve p-Nitroaniline in Solvent B Add Base (e.g., Pyridine or Triethylamine) A->B D Dropwise addition of Phosgene Equivalent Solution to p-Nitroaniline mixture at 40°C B->D C Prepare Phosgene Equivalent Solution (e.g., Bis(trichloromethyl) carbonate) C->D E Reflux Reaction Mixture D->E F Quench with Water and Boil E->F G Filter the Precipitate F->G H Wash with Ethanol G->H I Dry the Final Product H->I

Caption: General workflow for synthesizing this compound.

References

Benchmarking the Performance of 1,3-Bis(4-nitrophenyl)urea in Supramolecular Gels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-bis(4-nitrophenyl)urea as a potential low molecular weight gelator for supramolecular gels. While direct and extensive performance data for this specific compound is limited in publicly available literature, this document benchmarks its expected performance against other well-characterized urea-based gelators. The comparisons are drawn from established principles of supramolecular chemistry and experimental data from analogous compounds, offering a predictive assessment of its capabilities in areas such as drug delivery and materials science.

Executive Summary

This compound is a symmetrical molecule featuring two nitro-substituted phenyl rings linked by a urea functional group. This molecular architecture provides the essential components for self-assembly into fibrous networks, the hallmark of supramolecular gels. The urea moiety is a powerful hydrogen-bonding motif, capable of forming strong, directional interactions that drive the one-dimensional growth of fibers. The nitrophenyl groups can further influence gel properties through π-π stacking and dipole-dipole interactions, potentially enhancing the thermal and mechanical stability of the resulting gel. This guide will delve into the expected performance of this compound in comparison to other urea-based gelators, supported by experimental protocols and theoretical models.

Comparative Data Presentation

Due to the scarcity of specific experimental data for this compound, this section presents a comparative summary of performance metrics for a series of analogous urea-based gelators. This data serves as a benchmark to estimate the potential performance of this compound.

Table 1: Gelation Properties of Selected Urea-Based Supramolecular Gelators

GelatorSolventMinimum Gelation Concentration (MGC) (wt%)Gel-to-Sol Transition Temperature (Tgel) (°C)Morphology
This compound (Predicted) DMSO/Water, Organic SolventsLow to ModerateHighFibrous Network
1,3-DiphenylureaDMSO0.5100Fibrillar
Bis(pyridyl urea) compoundsDMSO/Water2.0 - 7.0[1][2]Varies with structureFibrous Network[2]
N,N'-diethyl-N,N'-bis(4-nitrophenyl)ureaNot reported as a gelator---
Chiral bis(urea) compoundsMeCN0.3>100[3]Fibrillar

Note: The performance of this compound is predicted based on the general behavior of analogous urea-based gelators.

Table 2: Rheological Properties of Representative Supramolecular Gels

Gelator SystemStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Key Characteristics
This compound Gel (Predicted) HighLow (G' > G'')Predominantly elastic, solid-like behavior
Bis(pyridyl-N-oxide urea) Gels[2]~100 - 10000~10 - 1000Gel strength is tunable by modifying linker and in the presence of salts.[2]
Dipeptide-based hydrogels10^0 - 10^2[4]VariesMechanical strength is pH-dependent.[4]
Polyurethane-based MR gels[5]Increases with magnetic fieldVariesStimuli-responsive viscoelasticity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize supramolecular gels, which would be applicable to the study of this compound.

Determination of Minimum Gelation Concentration (MGC)
  • A predetermined amount of the gelator (e.g., 10.0 mg) is placed in a sealed vial (e.g., 7.0 mL).[1]

  • A specific volume of the desired solvent (e.g., 1.0 mL) is added.[1]

  • The mixture is heated until the solid is completely dissolved, forming a clear solution.[1]

  • The solution is then allowed to cool to room temperature and left undisturbed for 24 hours.[1]

  • Gel formation is confirmed by inverting the vial; if no flow is observed, a stable gel has formed.

  • The process is repeated with decreasing concentrations of the gelator until the minimum concentration required for gelation is determined.

Measurement of Gel-to-Sol Transition Temperature (Tgel)
  • A stable gel is prepared in a sealed vial as described above.

  • A small magnetic stir bar or a glass bead is placed on top of the gel.

  • The vial is placed in a temperature-controlled bath or on a heating stage.

  • The temperature is gradually increased (e.g., 1-2 °C/min) while observing the stir bar/bead.

  • The Tgel is recorded as the temperature at which the stir bar/bead starts to move or falls to the bottom of the vial, indicating the transition from a gel to a sol state.

Rheological Measurements

Rheology is used to quantify the mechanical properties of the gel.[4]

  • Sample Preparation: A gel of a specific concentration is prepared directly on the rheometer plate or carefully transferred to it.

  • Oscillatory Strain Sweep: An oscillatory strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[2]

  • Frequency Sweep: Within the LVER, a frequency sweep is conducted at a constant strain. This provides information on the gel's behavior over a range of timescales. For a stable gel, G' is typically higher than G'' and both moduli show little frequency dependence.[2][5]

  • Time Sweep: A time sweep at a constant strain and frequency can be used to monitor the gelation process over time.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the gel network.

  • Sample Preparation: A small portion of the gel is placed on a substrate (e.g., a silicon wafer or glass slide) and freeze-dried or critically point dried to remove the solvent while preserving the gel's structure, creating a xerogel.

  • Coating: The dried sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: The coated sample is then imaged using an SEM to observe the fibrous network structure.

Visualizations

The following diagrams illustrate key concepts related to the formation and potential application of this compound supramolecular gels.

G cluster_0 Self-Assembly Process Monomers Monomers 1D Fibers 1D Fibers Monomers->1D Fibers H-Bonding π-π Stacking 3D Network 3D Network 1D Fibers->3D Network Entanglement Gel Gel 3D Network->Gel Solvent Entrapment

Caption: Self-assembly of this compound into a supramolecular gel.

G Start Start Prepare Gelator Solution Prepare Gelator Solution Start->Prepare Gelator Solution Heat to Dissolve Heat to Dissolve Prepare Gelator Solution->Heat to Dissolve Cool to Room Temperature Cool to Room Temperature Heat to Dissolve->Cool to Room Temperature Invert Vial Invert Vial Cool to Room Temperature->Invert Vial Gel Formed Gel Formed Invert Vial->Gel Formed No Flow No Gel No Gel Invert Vial->No Gel Flow End End Gel Formed->End No Gel->End

Caption: Experimental workflow for determining gel formation.

G cluster_drug_delivery Drug Delivery Application Drug_Loading Drug Molecules Active Pharmaceutical Ingredient (API) Entrapment Drug Entrapment Drug_Loading:f0->Entrapment Gel_Matrix Supramolecular Gel Network This compound Fibers Gel_Matrix:f0->Entrapment Sustained_Release Sustained Drug Release Entrapment->Sustained_Release Target_Site Target Site Sustained_Release->Target_Site

References

Bridging the Gap: A Guide to the Correlation Between Computational and Experimental Anion Affinity

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of anion affinity is a cornerstone of supramolecular chemistry, with profound implications for drug development, environmental sensing, and materials science.[1][2] Anion recognition plays a pivotal role in biological processes, and the ability to predict and measure these interactions is crucial for designing selective receptors.[3] This guide provides a comparative overview of the leading computational and experimental methodologies used to quantify anion affinity, presenting a clear-eyed view of their correlation and offering detailed protocols for researchers in the field.

Computational Methods for Predicting Anion Affinity

Computational chemistry offers a powerful lens to inspect the forces governing anion binding at the molecular level. These methods calculate the binding energy or Gibbs free energy of association, providing insights that can guide experimental design.

Key Theoretical Approaches:

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for host-guest systems. It offers a favorable balance between accuracy and computational cost. The choice of the exchange-correlation functional is critical to the accuracy of the prediction. Functionals such as M06-2X have been identified as robust and cost-efficient for predicting gas-phase anion binding energies, while B3LYP augmented with dispersion corrections (e.g., B3LYP-D3) is also widely used.[4][5] However, researchers must be aware that many standard DFT functionals can suffer from self-interaction errors, which are particularly pronounced for anionic systems and can lead to inaccuracies in describing electron binding.[6][7] The use of long-range corrected functionals can often mitigate these issues.[6]

  • Wavefunction-Based (Ab Initio) Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) provide more accurate results and are often considered the "gold standard" for benchmarking.[4] Their high computational cost, however, typically limits their application to smaller, more fundamental systems.

  • Solvation Models: Anion binding is profoundly influenced by the solvent. Computational models must account for this environment. Implicit models , such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium, offering a computationally efficient way to capture solvent effects.[8][9] For higher accuracy, explicit models , which involve including individual solvent molecules in the simulation, can be used, though at a significantly greater computational expense.

Experimental Protocols for Measuring Anion Affinity

Experimental techniques provide the empirical data that is essential for validating computational predictions. These methods typically involve titrating a host solution with an anion (guest) and monitoring a physical change to determine the association constant (Kₐ).[10]

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Titration: This is one of the most powerful techniques for studying host-guest interactions in solution.

    • Protocol:

      • A solution of the host molecule is prepared at a known concentration in a deuterated solvent.

      • An initial ¹H NMR spectrum is recorded to identify the chemical shifts of protons involved in binding (e.g., amide N-H groups).[11][12]

      • A concentrated solution of the guest anion (typically as a tetrabutylammonium salt to minimize cation interference) is prepared.

      • Small aliquots of the guest solution are incrementally added to the host solution in the NMR tube.

      • A ¹H NMR spectrum is acquired after each addition, carefully monitoring the chemical shift changes (Δδ) of the host protons.

      • The observed Δδ is plotted against the molar ratio of guest to host.

      • This binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to extract the association constant (Kₐ).[10]

  • UV-Vis and Fluorescence Spectroscopy Titration: These methods are employed when the host's electronic properties are sensitive to anion binding, often due to the presence of a chromophore or fluorophore.[1]

    • Protocol:

      • A dilute solution of the host is prepared in a suitable solvent and its initial UV-Vis absorption or fluorescence emission spectrum is recorded. For fluorescence, host concentrations can be in the sub-micromolar range, allowing for the determination of very high association constants.

      • A concentrated stock solution of the anion guest is incrementally added to the cuvette containing the host solution.

      • The spectrum is recorded after each addition, ensuring the system has reached equilibrium.

      • The change in absorbance or fluorescence intensity at a specific wavelength is plotted against the total guest concentration.

      • The resulting data is fitted using non-linear regression to a binding equation to determine the Kₐ and stoichiometry of the complex.[10]

Quantitative Comparison: Predictions vs. Reality

While computational methods provide invaluable insights, achieving high quantitative agreement with experimental results remains a significant challenge. The correlation is often qualitative, successfully predicting trends in affinity, but absolute binding energies can have notable deviations.

The table below summarizes the typical performance of various computational methods compared to experimental benchmarks. The deviation, often measured as the Mean Average Deviation (MAD) or Mean Absolute Error (MAE), highlights the current gap between theory and experiment.

Computational MethodSystem / PropertyTypical Deviation (kcal/mol)Key Considerations
DFT (B3LYP-D3/PCM) Host-Guest Binding Free Energy~2.5 (MAD)A common approach, but deviation can be significant for weakly bound systems.[5]
DFT (M06-2X) Gas-Phase Binding EnergyLower than many functionalsConsidered a robust and cost-effective choice for gas-phase calculations.[4]
SMD (Corrected) Single Ion Solvation Free Energy~2.7 (MAE)Performance relies on empirical corrections; highlights systematic errors in models.[9]
COSMO-RS (Corrected) Single Ion Solvation Free Energy~3.1 (MAE)Similar to SMD, requires parameterization and correction for best results.[9]

Note: The deviation values represent the average error across a set of diverse systems and should be interpreted as a general performance indicator.

Workflow for Correlating Computational and Experimental Data

The most robust research combines the strengths of both computational and experimental approaches. The following workflow illustrates the synergistic relationship between these domains.

G cluster_comp Computational Prediction cluster_exp Experimental Measurement c1 System Modeling & Method Selection c2 Quantum Chemical Calculation c1->c2 c3 Predicted Affinity (ΔG, ΔE) c2->c3 corr Correlation Analysis (Quantitative & Qualitative) c3->corr e1 Host Synthesis & Method Selection (NMR, UV) e2 Titration Experiment e1->e2 e3 Experimental Affinity (Kₐ) e2->e3 e3->corr start Research Objective: Determine Anion Affinity start->c1 start->e1 end Validated Results & Mechanistic Insights corr->end

Caption: Workflow for anion affinity studies.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Bis(nitrophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted bis(nitrophenyl)urea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer, antibacterial, and kinase inhibitory properties. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Anticancer Activity

Bis(nitrophenyl)urea derivatives have been investigated for their potential as anticancer agents, with studies revealing that the nature and position of substituents on the phenyl rings significantly influence their cytotoxic effects.

Data Summary: Antiproliferative Activity of Diaryl Urea Derivatives

The following table summarizes the in vitro antiproliferative activities of a series of diaryl urea derivatives against human colon carcinoma (HT-29) and lung carcinoma (A549) cell lines. The data highlights the impact of chloro and methyl substitutions.

Compound IDR1 (Substitution on proximal phenyl ring)R2 (Substitution on distal phenyl ring)IC50 (µM) vs. HT-29IC50 (µM) vs. A549
6a 4-Cl4-CH315.282.566
6b 4-Cl4-CH3--
6d 4-ClH--
6e HH--
6g H4-CH3--
Sorafenib --14.012.913

Note: Specific IC50 values for all compounds were not available in the summarized source. The table illustrates the general SAR findings.

Key SAR Insights for Anticancer Activity: [1]

  • Effect of Chloro Substitution: The presence of a chloro group at the para-position of the phenyl ring proximal to the urea moiety (R1) generally enhances antiproliferative activity. For instance, compounds 6b and 6d showed stronger activity compared to their non-chlorinated analogues 6e and 6g .[1]

  • Effect of Methyl Substitution: The addition of a methyl group to the distal phenyl ring (R2) also appears to increase antiproliferative activity, as observed when comparing compound 6b (with 4-methylphenyl) to 6c (with phenyl).[1]

  • Compound 6a emerged as a particularly potent derivative, with IC50 values comparable to the approved multi-kinase inhibitor drug, Sorafenib.[1]

Mechanism of Action: Mitochondrial Uncoupling

Some bisaryl ureas exert their anticancer effects by targeting mitochondria. The experimental anticancer agent N,N'-bis(3,5-dichlorophenyl)urea (SR4) induces apoptosis by uncoupling mitochondrial oxidative phosphorylation.[2] The SAR for this mechanism indicates that lipophilic, electron-withdrawing groups on the bisaryl urea scaffold enhance this activity, leading to mitochondrial depolarization and a reduction in cancer cell viability.[2]

Kinase Inhibition

The urea scaffold is a well-established pharmacophore in the design of kinase inhibitors. Bis-aryl ureas have been successfully developed as potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[3][4]

Data Summary: LIM Kinase (Limk) Inhibition by Bis-Aryl Ureas

The following table presents the inhibitory activity of a series of bis-aryl ureas against LIM kinase 1 (Limk1) and ROCK-II, highlighting the SAR for potency and selectivity.

Compound IDHinge-Binding MoietyR (Substitution)Limk1 IC50 (nM)ROCK-II IC50 (nM)
3 PyrrolopyrimidineH201>10000
7g Pyrrolopyrimidine5-CH3621608
7f Purine-15005600

Key SAR Insights for Kinase Inhibition: [5]

  • Hinge-Binding Moiety: The nature of the heteroaryl ring that interacts with the kinase hinge region is critical. Changing from a purine (7f ) to a pyrrolopyrimidine (3 ) significantly enhanced Limk1 inhibition and selectivity against ROCK-II.[5]

  • Substitution on Hinge-Binder: Substitution on the hinge-binding moiety can further improve potency. A methyl group at the 5-position of the pyrrolopyrimidine ring (7g ) resulted in a more potent Limk1 inhibitor compared to the unsubstituted analogue (3 ).[5]

  • Optimized bis-aryl urea Limk inhibitors have demonstrated high biochemical potency (IC50 < 25 nM) and excellent selectivity.[5]

Antibacterial Activity

Recent studies have explored the potential of bis(nitrophenyl)urea derivatives as antibacterial agents.

Data Summary: Antibacterial Activity of a Bis(4-nitrophenyl)urea Derivative and its Metal Complexes

The antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea (L) and its metal complexes were evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.

CompoundBacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Serratia marcescens MIC (µg/mL)
Ligand (L)125125250250
[Zn2LCl4]62.562.562.531.25

Key SAR Insights for Antibacterial Activity: [6]

  • Metal Complexation: The metal complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea displayed significantly higher antibacterial activity compared to the ligand itself.[6]

  • Zinc Complex: The zinc complex, in particular, showed the greatest antibacterial activity against all tested bacteria, being most effective against Serratia marcescens.[6]

Experimental Protocols

Synthesis of Bis-Ureas from Bis(o-nitrophenyl) Carbonate

A general and safe method for preparing bis-ureas involves a two-step sequential amine addition to bis(o-nitrophenyl) carbonate, avoiding the use of hazardous reagents like phosgene.[7][8]

  • Step 1: Formation of Carbamate Intermediate: Bis(o-nitrophenyl) carbonate is reacted with a primary amine (e.g., benzylamine) to produce an N-substituted-o-nitrophenyl carbamate intermediate.[7][8]

  • Step 2: Formation of Bis-Urea: The carbamate intermediate is then reacted with a diamine in a suitable solvent like toluene under reflux to yield the final bis-urea product.[7][8]

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

The ability of compounds to inhibit a specific kinase is often measured using in vitro kinase assays.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature to allow for phosphorylation of the substrate by the kinase.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Core Core Scaffold (Bis-nitrophenyl)urea Synthesis Chemical Synthesis Core->Synthesis Substituents Substituent Library (R1, R2, etc.) Substituents->Synthesis Screening Primary Screening (e.g., Anticancer) Synthesis->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR Lead Lead Optimization SAR->Lead Lead->Substituents Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) study of novel compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Bis-Aryl Urea Inhibitor Inhibitor->RAF

Caption: Simplified RAF kinase signaling pathway, a common target for urea-based inhibitors.

References

Comparative analysis of different synthetic routes to 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes to 1,3-Bis(4-nitrophenyl)urea reveals two primary methodologies: a traditional approach utilizing a carbamate intermediate and a more modern synthesis employing a phosgene substitute. This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable protocol for their needs.

Comparison of Synthetic Routes

The synthesis of this compound can be effectively achieved through at least two distinct pathways. The first involves the reaction of methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline, while the second employs the phosgene substitute, bis(trichloromethyl) carbonate (triphosgene), reacting with p-nitroaniline. Both methods produce the desired compound in high yields, but differ in their reagents, reaction conditions, and safety considerations.

Data Presentation
ParameterMethod 1: From Methyl N-(4-nitrophenyl)carbamateMethod 2: From p-Nitroaniline and Triphosgene
Starting Materials Methyl N-(4-nitrophenyl)carbamate, 4-nitroanilinep-Nitroaniline, Bis(trichloromethyl) carbonate (Triphosgene)
Solvent XyleneEthyl acetate or Butyl acetate
Reagent/Catalyst Genamin CS 302 D (N,N-dimethyl-C10-18 alkylamines)Pyridine or Triethylamine (acid binding agent)
Reaction Temperature Boiling point of xylene40 °C followed by reflux
Reaction Time 0.5 hours of boiling1 hour for addition, 1 hour for reflux
Yield 85.2%[1]84-89%[2]
Product Purity Uniform by layer chromatography[1]Melting point 304-308 °C[2]
Safety Considerations Use of a high-boiling point solvent.Use of triphosgene, a safer alternative to phosgene gas, but still requires careful handling.[3]

Experimental Protocols

Method 1: Synthesis from Methyl N-(4-nitrophenyl)carbamate

This procedure is adapted from a protocol available on PrepChem.com.[1]

Materials:

  • Methyl N-(4-nitrophenyl)carbamate: 9.81 g (50 mmoles)

  • 4-nitroaniline: 6.9 g (50 mmoles)

  • Xylene: 140 ml

  • Genamin CS 302 D (mixture of N,N-dimethyl-C10-18 alkylamines): 11.8 g (approx. 50 mmoles)

Procedure:

  • A flask is equipped with a reflux condenser.

  • Methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, xylene, and Genamin CS 302 D are introduced into the flask.

  • The mixture is brought to a boil. The formation of yellow crystals of the product is observed within the first 3 minutes of boiling, and the amount of precipitate increases rapidly.

  • After boiling for 0.5 hours, the resulting thick, orange crystal suspension is filtered under vacuum while hot.

  • The filter cake is washed twice with 20 ml of hot xylene for each wash.

  • The product is then washed with acetone.

  • Finally, the product is dried in a vacuum to yield 12.78 g (85.2%) of N,N'-bis(4-nitrophenyl)-urea.

Method 2: Synthesis from p-Nitroaniline and Triphosgene

This method is based on a process described in a Chinese patent.[2]

Materials:

  • p-Nitroaniline: 5.52 g (0.04 mole)

  • Bis(trichloromethyl) carbonate (triphosgene): 2.4 g (0.008 mole)

  • Ethyl acetate: 90 ml (30 ml for triphosgene, 60 ml for p-nitroaniline)

  • Triethylamine: 6 ml

Procedure:

  • In a reactor, 5.52 g of p-nitroaniline is dissolved in 60 ml of ethyl acetate, followed by the addition of 6 ml of triethylamine.

  • In a separate 50 ml dropping funnel, 2.4 g of bis(trichloromethyl) carbonate is dissolved in 30 ml of ethyl acetate.

  • The solution of bis(trichloromethyl) carbonate is added dropwise to the reactor at 40 °C over a period of 1 hour.

  • After the addition is complete, the reaction mixture is refluxed for 1 hour.

  • 40 ml of water is then added, and the mixture is boiled for 0.5 hours.

  • The mixture is filtered, and the resulting filter cake is washed with 40 ml of 95% ethanol.

  • The solid is filtered again and dried to obtain the yellow solid product. The reported yield is 84%, with a melting point of 304-306 °C.

Mandatory Visualization

Synthetic_Route_1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup cluster_product Product carbamate Methyl N-(4-nitrophenyl)carbamate boiling Boiling (0.5h) carbamate->boiling nitroaniline 4-nitroaniline nitroaniline->boiling genamin Genamin CS 302 D genamin->boiling solvent Xylene solvent->boiling filtration Hot Filtration boiling->filtration washing Washing (Xylene, Acetone) filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound from a carbamate intermediate.

Synthetic_Route_2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup cluster_product Product p_nitroaniline p-Nitroaniline temp 40°C then Reflux p_nitroaniline->temp triphosgene Triphosgene triphosgene->temp acid_binder Triethylamine acid_binder->temp solvent Ethyl Acetate solvent->temp hydrolysis Water Addition & Boiling temp->hydrolysis filtration Filtration hydrolysis->filtration washing Washing (Ethanol) filtration->washing drying Drying washing->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound using triphosgene.

References

A Comparative Guide to Investigating the Bio-Interactions of 1,3-Bis(4-nitrophenyl)urea: In Vitro vs. In Silico Approaches

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of experimental and computational methodologies for predicting the biological activity of 1,3-Bis(4-nitrophenyl)urea and its analogs, providing researchers with a comparative framework for study design and interpretation.

The study of novel chemical entities and their interactions with biological systems is a cornerstone of modern drug discovery and development. This compound, a symmetrical diaryl urea, and its derivatives represent a class of compounds with significant therapeutic potential, attributed to the versatile binding capacity of the urea functional group which can form multiple stable hydrogen bonds with various biological targets.[1] This guide provides a comparative overview of in vitro (experimental) and in silico (computational) methodologies used to elucidate the biological interactions of this compound class, leveraging data from structurally related analogs to infer the potential bioactivity of this compound.

Quantitative Data Summary: A Comparative Look at Urea Derivatives

To provide a tangible comparison, the following tables summarize quantitative data from studies on compounds structurally related to this compound. This data offers insights into the potential efficacy and biological targets of this class of molecules.

Table 1: In Vitro Antibacterial Activity of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its Metal Complexes [2][3]

Compound/ComplexGram-Positive Bacteria Inhibition Zone (mm)Gram-Negative Bacteria Inhibition Zone (mm)MIC (µg/mL) vs. S. marcescens
Ligand (1,3-Diethyl-1,3-bis(4-nitrophenyl)urea) ---
Zn(II) Complex High Activity2631.25
Standard Drugs VariableVariableVariable

Note: The standalone ligand showed less activity compared to its metal complexes, which displayed significant antibacterial effects.[2][3]

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of 1,3-bis(p-Hydroxyphenyl)urea [4][5]

AssayEndpointDoseResult
In Vivo (Carrageenan-induced rat paw edema)Inhibition of IL-6 Expression100 mg/Kg BWNot significantly different from diclofenac sodium (p > 0.05)
In Vivo (Carrageenan-induced rat paw edema)Inhibition of IL-1β Expression50, 100, 200 mg/Kg BWNot significantly different from diclofenac sodium (p > 0.05)
In Vivo (Carrageenan-induced rat paw edema)Inhibition of TNF-α Expression100, 200 mg/Kg BWNot significantly different from diclofenac sodium (p > 0.05)
In Vivo (Carrageenan-induced rat paw edema)Inhibition of COX-2 Expression100, 200 mg/Kg BWSignificant decrease in expression

Table 3: In Silico Molecular Docking and QSAR Analysis of Diaryl Urea Derivatives [6][7]

Study TypeTargetCompound/DerivativeKey Finding
Molecular Docking COX-1 (1CQE)1,3-bis(p-hydroxyphenyl)ureaDocking Score: -10.6 Kcal/mol
Molecular Docking TNF-α (2AZ5)1,3-bis(p-hydroxyphenyl)ureaDocking Score: -9.6 Kcal/mol
QSAR B-RAF InhibitorsDiaryl Urea DerivativesModel indicates size, branching, aromaticity, and polarizability affect inhibitory activity.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both in vitro and in silico studies is crucial for accurate interpretation of the results and for designing future experiments.

In Vitro Experimental Protocols

In Vitro Antibacterial Activity Assessment [2][3]

  • Preparation of Compounds: The synthesized ligand, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, and its metal complexes are dissolved in a suitable solvent.

  • Bacterial Strains: Two Gram-positive (Bacillus subtilis, Staphylococcus aureus) and two Gram-negative (Escherichia coli, Serratia marcescens) bacterial strains are used.

  • Disc Diffusion Method:

    • Agar plates are uniformly inoculated with the test bacterial strains.

    • Sterile filter paper discs impregnated with the test compounds are placed on the agar surface.

    • The plates are incubated, and the diameter of the inhibition zone around each disc is measured.

  • Broth Dilution Method (for Minimum Inhibitory Concentration - MIC):

    • Serial dilutions of the test compounds are prepared in a liquid growth medium.

    • Each dilution is inoculated with a standardized bacterial suspension.

    • After incubation, the lowest concentration of the compound that prevents visible bacterial growth is determined as the MIC.

In Vivo Anti-inflammatory Activity Assessment [4][5]

  • Animal Model: Carrageenan-induced paw edema in rats is a standard model for acute inflammation.

  • Compound Administration: Test compounds, such as 1,3-bis(p-hydroxyphenyl)urea, are administered to the rats at various doses. A control group receives a vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac sodium.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: The volume of the paw is measured at different time intervals after carrageenan injection.

  • Immunohistochemistry: After the experiment, paw tissue is collected, and the expression levels of inflammatory markers such as IL-6, IL-1β, TNF-α, and COX-2 are determined using immunohistochemical staining.

In Silico Computational Protocols

Molecular Docking [6][8]

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein (e.g., COX-1, PDB ID: 1CQE; TNF-α, PDB ID: 2AZ5) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

    • The 2D or 3D structure of the ligand (e.g., 1,3-bis(p-hydroxyphenyl)urea) is generated and optimized for its geometry.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina) is used to predict the preferred binding orientation of the ligand to the protein's active site.

    • The program calculates a docking score or binding energy, which estimates the binding affinity between the ligand and the protein.

  • Analysis of Interactions: The resulting docked poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Quantitative Structure-Activity Relationship (QSAR) [9]

  • Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, and quantum-chemical descriptors.

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

  • Prediction: The validated model can then be used to predict the biological activity of new, untested compounds.

Visualizing the Methodologies and Pathways

To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.

G Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane activates COX-2 Upregulation COX-2 Upregulation Cell Membrane->COX-2 Upregulation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Cell Membrane->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation 1,3-bis(p-hydroxyphenyl)urea 1,3-bis(p-hydroxyphenyl)urea 1,3-bis(p-hydroxyphenyl)urea->COX-2 Upregulation inhibits 1,3-bis(p-hydroxyphenyl)urea->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) inhibits

Caption: A simplified diagram of the inflammatory signaling pathway.

G In Vitro Antibacterial Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Disc Diffusion Disc Diffusion Compound Synthesis->Disc Diffusion MIC Determination MIC Determination Compound Synthesis->MIC Determination Bacterial Culture Bacterial Culture Bacterial Culture->Disc Diffusion Bacterial Culture->MIC Determination Measure Inhibition Zone Measure Inhibition Zone Disc Diffusion->Measure Inhibition Zone Determine MIC Value Determine MIC Value MIC Determination->Determine MIC Value G In Silico Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Retrieve Protein Structure (PDB) Retrieve Protein Structure (PDB) Define Binding Site Define Binding Site Retrieve Protein Structure (PDB)->Define Binding Site Prepare Ligand Structure Prepare Ligand Structure Run Docking Algorithm Run Docking Algorithm Prepare Ligand Structure->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Analyze Docking Poses Analyze Docking Poses Run Docking Algorithm->Analyze Docking Poses Calculate Binding Energy Calculate Binding Energy Analyze Docking Poses->Calculate Binding Energy G Relationship between In Vitro and In Silico Studies In Silico Prediction In Silico Prediction Hypothesis Generation Hypothesis Generation In Silico Prediction->Hypothesis Generation leads to In Vitro Experimentation In Vitro Experimentation Hypothesis Generation->In Vitro Experimentation guides Experimental Results Experimental Results In Vitro Experimentation->Experimental Results yields Model Refinement Model Refinement Experimental Results->Model Refinement informs Model Refinement->In Silico Prediction improves

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(4-nitrophenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 1,3-Bis(4-nitrophenyl)urea. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or eyeshields.[1]

  • Hand Protection: Use compatible protective gloves.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask (type N95 or equivalent).[1][2]

  • Protective Clothing: A fully-buttoned lab coat is mandatory to prevent skin contact.[3]

Hazard Identification and Classification

This compound is associated with several hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation.[1][4]
Eye IrritationH319Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated containers must be conducted in strict accordance with local, state, and federal regulations.[5][6] Never dispose of this chemical down the drain or in the regular trash.[5][7][8]

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, sealable, and chemically compatible waste container.[3][9]

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[3]

2. Container Labeling:

  • From the moment waste is first added, the container must be clearly labeled as "Hazardous Waste".[3][6]

  • The label must include the full chemical name: "this compound" and its CAS number (587-90-6).[1]

  • Include the name of the principal investigator and the laboratory location on the label.[10]

3. Container Management:

  • Keep the waste container tightly sealed at all times, except when adding waste.[6]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[7][8]

  • Ensure the container is in good condition, free from leaks or external contamination.[6]

4. Arranging for Disposal:

  • Once the container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][9]

  • The ultimate disposal method often involves incineration in a chemical incinerator equipped with an afterburner and scrubber, or disposal at an approved hazardous waste facility.[2] This must be handled by licensed professionals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Sealable Container ppe->collect label Label Container: 'Hazardous Waste' + Chemical Name & CAS collect->label store Store in Designated Satellite Accumulation Area label->store segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) store->segregate full Is Container Full or No Longer in Use? segregate->full full->store No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes end End: Professional Disposal contact_ehs->end

References

Personal protective equipment for handling 1,3-Bis(4-nitrophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Bis(4-nitrophenyl)urea

This guide provides immediate, essential safety, operational, and disposal protocols for handling this compound (CAS No. 587-90-6). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Hazard ClassificationCodeDescriptionPictogram
Skin IrritationH315Causes skin irritationGHS07
Eye IrritationH319Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposureH335May cause respiratory irritationGHS07
Signal Word -Warning -

Data sourced from multiple safety data sheets.[2][3][4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.[1] The following equipment must be used based on a thorough risk assessment of the specific experimental procedure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against dust particles and splashes that can cause serious eye irritation.[3][6][7]
Hand Protection Chemical-resistant, impervious gloves. Butyl rubber is generally recommended for nitro compounds.[1][6]Prevents skin absorption and irritation, which are primary exposure risks.[3][6] Gloves should be inspected before use and replaced immediately upon contamination.[6]
Skin & Body Protection A buttoned lab coat, full-length pants, and closed-toe shoes are mandatory.[1] For tasks with a higher risk of dust generation or splashing, a chemical-resistant apron or coveralls should be considered.Provides a barrier against accidental skin contact.[1][6]
Respiratory Protection All work should be conducted in a certified chemical fume hood to minimize dust inhalation.[1] If engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[2][4][8]Protects against inhalation of fine particles, which can cause respiratory tract irritation.[3][8]

Operational and Disposal Plans

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor before starting work.[1]

  • Work Area: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • PPE Inspection: Inspect all required PPE (gloves, goggles, lab coat) for any damage or defects before use.[1][6]

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

2. Handling the Solid Compound:

  • Manipulation: Perform all weighing and transfers of this compound within the fume hood to contain any dust.[1]

  • Minimize Dust: Handle the solid carefully to minimize the generation of airborne dust. Use spatulas and techniques that reduce aerosolization.[1][8]

  • Container Management: Keep the source container tightly closed when not in use.[3]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Solid Waste: Dispose of all unused or waste this compound in a designated, labeled hazardous waste container.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must be placed in the same designated hazardous waste container.[1]

2. Container Labeling and Storage:

  • Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

3. Final Disposal:

  • Arrangement: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Dispose of the container in accordance with all local, state, and federal regulations.[9]

  • Prohibition: Do not let the product or contaminated materials enter drains or the regular trash stream.[8]

Procedural Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Handling & Disposal Phase A Receive Chemical B Log in Inventory & Store in Cool, Dry, Ventilated Area A->B C Conduct Pre-Use Risk Assessment B->C D Verify Fume Hood Operation C->D E Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) D->E F Weigh and Handle Solid Chemical (Minimize Dust Generation) E->F G Perform Experimental Procedure F->G H Decontaminate Work Surface and Equipment G->H L Remove PPE & Wash Hands G->L I Segregate Waste: - Contaminated PPE - Excess Chemical H->I J Store in Labeled Hazardous Waste Container I->J K Arrange for EHS Disposal J->K

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.